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  • Product: 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione
  • CAS: 1329658-14-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione as an Advanced End-Capping Agent for High-Performance Polyimides

Executive Summary In the development of high-performance thermosetting polymers, achieving a balance between high thermal stability (post-cure) and processable curing temperatures (pre-cure) is a persistent challenge. 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of high-performance thermosetting polymers, achieving a balance between high thermal stability (post-cure) and processable curing temperatures (pre-cure) is a persistent challenge. 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione (CAS: 1329658-14-1)[1], commonly referred to in polymer literature as PETA (4-(Phenylprop-2-ynoyl)phthalic Anhydride), has emerged as a critical architectural building block. As an advanced acetylenic end-capping agent, PETA enables the synthesis of phenylethynyl-terminated imide oligomers (PETIs) that can be thermally cross-linked at significantly lower temperatures than traditional industry standards[2][3].

This guide provides an in-depth analysis of PETA’s physicochemical properties, the mechanistic causality behind its low-temperature curing profile, and field-proven protocols for integrating it into polyimide workflows.

Molecular Profile & Physicochemical Properties

PETA is characterized by two distinct functional domains: a phthalic anhydride core (which readily reacts with terminal amines to form imides) and a phenylpropioloyl moiety (which serves as the thermally reactive cross-linking site)[3].

Table 1: Basic Physicochemical Properties
PropertyValue / Description
IUPAC Name 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione
Common Acronyms PETA, 4-(Phenylprop-2-ynoyl)phthalic Anhydride
CAS Number 1329658-14-1
Molecular Formula C₁₇H₈O₄
Molecular Weight 276.25 g/mol
Appearance White to light yellow/orange powder
GHS Hazards H317 (Skin sensitization), H319 (Eye irritation)

Data synthesized from TCI Chemicals product specifications[1].

Mechanistic Causality: Overcoming the Thermal Bottleneck

As an Application Scientist, I frequently encounter the primary limitation of standard polyimide manufacturing: the thermal budget. Traditionally, 5-(phenylethynyl)isobenzofuran-1,3-dione (PEPA) is the industry standard end-capper[2]. However, PEPA requires extreme curing temperatures—typically between 370°C and 420°C—to initiate the cross-linking of its unactivated carbon-carbon triple bonds[2][4]. This high thermal requirement precludes its use with temperature-sensitive flexible substrates and induces severe thermal stress in hybrid microelectronic packages.

The PETA Advantage: PETA solves this bottleneck through rational molecular design. By inserting a carbonyl group (-C(=O)-) between the phthalic anhydride core and the phenylethynyl moiety, PETA creates a highly conjugated, electron-deficient alkyne[3][4].

  • Electrophilic Activation: The carbonyl group acts as a powerful electron-withdrawing group (EWG). Through inductive and resonance effects, it significantly lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent alkyne.

  • Lowered Activation Energy: This electronic activation makes the triple bond highly susceptible to thermal cross-linking reactions (such as Strauss coupling, Diels-Alder cycloadditions, and radical polymerizations) at a much lower energy threshold.

  • Processability: Consequently, PETA-end-capped polyimides can be fully cured at temperatures below 350°C , preserving substrate integrity while maintaining the exceptional glass transition temperature ( Tg​ ) of the final thermoset[4].

G cluster_0 Standard End-Capper (PEPA) cluster_1 Advanced End-Capper (PETA) A1 Phenylethynyl Group (-C≡C-Ph) A2 High Activation Energy for Cross-linking A1->A2 A3 Curing Temp: > 350°C A2->A3 B1 Phenylpropioloyl Group (-C(=O)-C≡C-Ph) B2 Electron-Withdrawing Carbonyl Activation B1->B2 B3 Lower Activation Energy for Cross-linking B2->B3 B4 Curing Temp: < 350°C B3->B4

Mechanistic comparison of activation energy and curing temperatures between PEPA and PETA.

Table 2: Curing Profile Comparison
End-CapperReactive MoietyCuring TemperatureThermal Stability of Cured Polymer
PEPA -C≡C-Ph370°C – 420°CExcellent
PETA -C(=O)-C≡C-Ph< 350°C Excellent
EPA -C≡CH~250°CModerate (Prone to chain-extension side reactions)

Comparison based on thermogravimetric analysis (TGA) models of acetylenic cross-linkers[2][4].

Experimental Protocols: Synthesizing PETA-Capped Polyimides

To ensure a self-validating experimental workflow, the synthesis of PETA-capped oligomers relies strictly on the Carothers equation. By deliberately using a stoichiometric deficit of the dianhydride relative to the diamine, we mathematically predetermine the molecular weight ( Mw​ ) of the oligomer and guarantee that all polymer chains are entirely amine-terminated[4].

If the stoichiometry is imprecise, the oligomer will fail to cross-link effectively—a failure immediately detectable via Gel Permeation Chromatography (GPC) prior to the final curing step.

Table 3: Stoichiometric Molar Ratios for PETA-Capped Polyimides

Targeting specific molecular weights using 6FDA (Dianhydride) and ODA (Diamine).

Target Mw​ Dianhydride (e.g., 6FDA)Diamine (e.g., ODA)End-Capper (PETA)
5,000 1.000 eq.1.153 eq.0.306 eq.
10,000 1.000 eq.1.068 eq.0.136 eq.
25,000 1.000 eq.1.025 eq.0.050 eq.

Molar ratio matrix derived from established polyimide end-capping patents[4].

Step-by-Step Methodology

Step 1: Preparation of Amine-Terminated Polyamic Acid (PAA)

  • Purge a dry, jacketed reaction vessel with high-purity nitrogen.

  • Dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in a polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP) to achieve a 10–20 wt% solids concentration.

  • Slowly add the aromatic dianhydride (e.g., 6FDA) in a stoichiometric deficit (refer to Table 3) to ensure strict amine termination.

  • Stir continuously at room temperature for 4–12 hours to allow complete polycondensation.

Step 2: End-Capping with PETA

  • Introduce PETA to the PAA solution. The molar amount of PETA must exactly match the remaining unreacted amine groups (2 equivalents per oligomer chain).

  • Stir the mixture at room temperature for an additional 4–8 hours. The anhydride ring of PETA opens and reacts with the terminal amines, yielding the PETA-end-capped polyamic acid[3].

Step 3: Imidization

  • Chemical Imidization Route: Add an imidization catalyst mixture (e.g., acetic anhydride and pyridine in a 1:1 molar ratio to the amic acid groups) and stir at 50–80°C for 12 hours.

  • Precipitate the resulting oligomer in an anti-solvent (e.g., methanol), filter, and dry under vacuum at 100°C to yield the PETA-capped polyimide oligomer.

Step 4: Thermal Curing (Cross-Linking)

  • Process the dried oligomer into the desired form factor (e.g., spin-coated film or composite prepreg).

  • Heat the material under nitrogen to 300°C–340°C for 1–2 hours. The propioloyl-activated triple bonds will undergo thermal cycloaddition, forming a highly robust, insoluble thermoset network[3][4].

G A Dianhydride + Excess Diamine B Amine-Terminated Polyamic Acid A->B Polycondensation C PETA End-Capping (Room Temp) B->C D PETA-Capped Polyamic Acid C->D E Imidization (Thermal/Chemical) D->E -H2O F PETA-Capped Polyimide Oligomer E->F G Thermal Curing (< 350°C) F->G H Cross-Linked Thermoset Polyimide G->H Alkyne Cycloaddition

Workflow of Polyimide Synthesis and Low-Temperature Thermal Curing using PETA.

Safety & Handling Standards

When executing the above protocols, strict adherence to safety guidelines is required. According to GHS classifications, PETA is a known skin sensitizer (H317) and causes serious eye irritation (H319).

  • Engineering Controls: All monomer handling and polycondensation reactions must be performed in a certified fume hood (P261: Avoid breathing dust/fume/gas/mist/vapors/spray).

  • PPE: Nitrile gloves, chemical splash goggles, and a lab coat are mandatory (P280: Wear protective gloves/eye protection/face protection).

References

  • Google Patents (WO2012131063A1). "Improved oligo- and polyimides". World Intellectual Property Organization.
  • Google Patents (EP2558434B1). "Novel cross-linker". European Patent Office.
  • Google Patents (EP2899179A1). "Combination of cross-linkers including carbon-carbon triple bonds". European Patent Office.

Sources

Exploratory

Engineering Advanced Thermosetting Polyimides with Phenyl-Ethynyl-Trimellitic Anhydride (PETA): Structural Mechanics, Curing Kinetics, and Applications in Biomaterials and Drug Delivery

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The demand for ultra-durable, chemically inert, and thermally...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The demand for ultra-durable, chemically inert, and thermally stable materials in pharmaceutical manufacturing and implantable drug delivery systems has outpaced the capabilities of standard thermoplastic polymers. Phenyl-ethynyl-trimellitic anhydride (PETA) has emerged as a critical reactive monomer and end-capping agent for synthesizing high-performance thermosetting polyimides[1]. By leveraging a unique phenylethynylcarbonyl moiety, PETA allows for the creation of void-free, highly crosslinked polymer networks that exhibit exceptional barrier properties, making them ideal for microfluidic lab-on-a-chip devices and long-term implantable drug reservoirs.

This guide dissects the molecular causality of PETA's curing kinetics, provides a self-validating experimental protocol for polymer synthesis, and outlines its strategic utility in advanced drug development.

Molecular Architecture: The Causality of PETA in Polymer Design

PETA (CAS No. 1329658-14-1)[2] is an organic keto-anhydride with the chemical formula C17​H8​O4​ and a molecular weight of 276.24 g/mol [2]. Structurally, it is defined as 5-(1-oxo-3-phenyl-2-propyn-1-yl)-1,3-isobenzofurandione[3].

The Causality of the Carbonyl Group: Standard phenylethynyl-terminated polyimides (such as those using PEPA) are notorious for requiring extreme curing temperatures (often >350∘C ) to initiate the trimerization of the alkyne bonds. This high thermal budget is prohibitive when manufacturing medical devices containing temperature-sensitive sensors or active pharmaceutical ingredients (APIs).

PETA solves this through molecular engineering. The insertion of a carbonyl group between the aromatic ring and the ethynyl group creates a phenylethynylcarbonyl structure[4]. The electron-withdrawing nature of the carbonyl group significantly lowers the activation energy of the triple bond. Consequently, the addition curing reaction of the phenylethynylcarbonyl end group completes at approximately 220∘C and proceeds much faster than standard phenylethynyl groups[4]. This allows drug development engineers to achieve aerospace-grade crosslink density at a fraction of the thermal cost.

Thermomechanical Kinetics: Why Addition Curing Matters in Biomedicine

In biomedical engineering, the structural integrity of a polymer matrix dictates the predictability of drug release kinetics. Traditional polyimides cure via condensation reactions, which release water molecules as a byproduct. As these volatiles escape during curing, they leave behind microscopic voids. In an implantable drug reservoir, micro-voids lead to unpredictable solvent ingress, burst release of the drug, and potential bacterial colonization.

PETA-terminated oligomers cure via a thermally induced addition reaction (alkyne trimerization and chain extension)[1]. Because no volatile byproducts are generated during this crosslinking phase, the resulting thermoset matrix is entirely void-free.

PETA_Curing N1 PETA Monomer (Phenylethynylcarbonyl) N3 Poly(amic acid) Precursor (Linear) N1->N3 N2 Diamine + Dianhydride (Polymer Backbone) N2->N3 N4 Imidization (Water Elimination) N3->N4 N5 PETA-Terminated Oligomer (Active Triple Bonds) N4->N5 N6 Thermal Addition Curing (Accelerated at 220°C) N5->N6 N7 Void-Free Thermoset Network (Bio-Inert & Highly Stable) N6->N7

Caption: Reaction pathway of PETA-end-capped polyimides from precursor to crosslinked network.

Quantitative Data: Matrix Comparison

To illustrate the material superiority for drug development applications, the following table summarizes the thermomechanical shifts achieved by integrating PETA into the polymer backbone.

PropertyStandard Linear PolyimidePETA-End-Capped ThermosetCausality / Relevance to Drug Development
Curing Mechanism Condensation (Releases H2​O )Addition (No volatiles)Prevents micro-void formation, ensuring zero-order drug release kinetics.
Curing Temperature 300∘C−350∘C ∼220∘C [4]Protects embedded biosensors/APIs from thermal degradation during device fabrication.
Void Content 2%−5% <0.1% Eliminates structural weak points and prevents biological fluid ingress.
Chemical Inertness Moderate (Swells in polar solvents)Excellent (Highly crosslinked)Withstands aggressive solvents (e.g., DMF, Chloroform[5]) used in continuous-flow API synthesis.

Experimental Protocol: Synthesis and Curing of PETA-Terminated Oligomers

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . You cannot proceed to thermal curing without analytical confirmation that end-capping was successful. The following protocol outlines the synthesis of a PETA-terminated polyimide resin.

PETA_Workflow S1 1. Stoichiometric Mixing Validation: Viscosity Spike S2 2. PETA End-Capping Validation: FTIR Alkyne Peak S1->S2 S3 3. Precipitation & Wash Validation: HPLC Purity S2->S3 S4 4. Solvent Casting Validation: Film Uniformity S3->S4 S5 5. Step-Cure (100°C -> 220°C) Validation: DSC Exotherm Loss S4->S5 S6 6. Final Device Integration Validation: Solvent Swell Test S5->S6

Caption: Self-validating experimental workflow for synthesizing PETA-based polyimide matrices.

Step-by-Step Methodology

Step 1: Poly(amic acid) Backbone Synthesis

  • Action: In a nitrogen-purged reactor, dissolve your chosen diamine in anhydrous N,N-Dimethylformamide (DMF) or chloroform[5]. Slowly add a sub-stoichiometric amount of dianhydride to create an amine-terminated poly(amic acid) oligomer.

  • Causality: A sub-stoichiometric ratio ensures the polymer chains terminate with reactive amine groups, which are required to react with the PETA end-capper.

  • Self-Validation: Monitor the mechanical stirrer torque. A plateau in viscosity indicates the completion of the linear polymerization phase.

Step 2: PETA End-Capping

  • Action: Introduce PETA powder directly into the reactor at a molar ratio calculated to cap the remaining amine terminals. Stir at room temperature for 12 hours.

  • Self-Validation: Extract an aliquot and perform Fourier Transform Infrared (FTIR) spectroscopy. The appearance of an alkyne stretch (C≡C) near 2210 cm−1 and the disappearance of primary amine peaks confirm successful end-capping.

Step 3: Chemical Imidization & Precipitation

  • Action: Add acetic anhydride and pyridine to chemically dehydrate the poly(amic acid) into a polyimide. Precipitate the resulting oligomer in methanol, filter, and dry under a vacuum.

  • Causality: Chemical imidization removes water before the final thermal curing stage, ensuring that the final high-temperature step is strictly dedicated to addition crosslinking, thereby preventing void formation.

Step 4: Step-Cure Thermal Crosslinking

  • Action: Cast the oligomer powder (or solution) into the desired mold. Execute a step-cure thermal ramp: 100∘C for 1 hour, followed by 220∘C for 2 hours[4].

  • Causality: Jumping directly to 220∘C would cause residual trapped solvents to boil violently, destroying the film's integrity. The 100∘C dwell safely volatilizes residual solvent. The 220∘C dwell triggers the phenylethynylcarbonyl addition reaction.

  • Self-Validation: Perform Differential Scanning Calorimetry (DSC) on a cured sample. The absence of an exothermic peak during the first heating scan confirms 100% crosslink density.

Strategic Applications in Drug Development

For drug development professionals, PETA-derived materials solve specific, high-stakes engineering bottlenecks:

A. Microfluidic Chips for Lipid Nanoparticle (LNP) Synthesis

The continuous-flow manufacturing of LNPs (used in mRNA vaccines) requires microfluidic channels that can withstand high pressures and aggressive organic solvents (like ethanol and DMF) without swelling or degrading. Standard PDMS (polydimethylsiloxane) chips swell, altering channel geometry and ruining fluidic dynamics. PETA-crosslinked polyimides offer absolute dimensional stability and chemical inertness, ensuring batch-to-batch consistency in nanoparticle size.

B. Long-Term Implantable Drug Reservoirs

For therapies requiring zero-order release over months (e.g., hormonal therapies, targeted oncology), the reservoir material must be perfectly impermeable; the drug must only exit through engineered nano-pores. Because PETA cures without evolving volatiles, the resulting matrix is entirely void-free, eliminating the risk of unpredictable drug leaching through the reservoir walls.

Sources

Foundational

Potential research areas for isobenzofuran-1,3-dione compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Unlocking the Potential of Isobenzofuran-1,3-dione: A Guide to Emerging Research Frontiers The isobenzofuran-1,3-dione scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Unlocking the Potential of Isobenzofuran-1,3-dione: A Guide to Emerging Research Frontiers

The isobenzofuran-1,3-dione scaffold, commonly known as phthalic anhydride, represents a cornerstone in synthetic chemistry. While its role in the production of polymers, dyes, and plasticizers is well-established, its true potential as a "privileged structure" in modern research is continually expanding.[1][2] The inherent reactivity of the cyclic anhydride, coupled with the rigid planarity of the fused ring system, provides a unique platform for the design of novel molecules with diverse functionalities. This guide moves beyond the textbook applications to explore the vanguard of isobenzofuran-1,3-dione research, offering a technical roadmap for scientists poised to innovate in medicinal chemistry, materials science, and chemical biology.

We will dissect promising research trajectories, grounded in field-proven insights and supported by robust experimental protocols. The focus is not merely on what can be done, but on the scientific causality—the why—that drives experimental design and opens new avenues for discovery.

G cluster_core Core Scaffold cluster_areas Potential Research Areas cluster_apps Specific Applications Core Isobenzofuran-1,3-dione (Phthalic Anhydride) MedChem Medicinal Chemistry Core->MedChem Bioactivity MatSci Materials Science & Polymers Core->MatSci Monomer Reactivity ChemBio Chemical Biology & Probes Core->ChemBio Functional Handle Anticancer Anticancer Agents MedChem->Anticancer Antidepressant Antidepressants MedChem->Antidepressant Antimicrobial Antimicrobials MedChem->Antimicrobial Semiconductors Organic Semiconductors MatSci->Semiconductors Polymers High-Performance Polymers MatSci->Polymers Fluorescent Fluorescent Probes ChemBio->Fluorescent

Fig. 1: Logical map of research areas stemming from the core isobenzofuran-1,3-dione scaffold.

Part 1: Medicinal Chemistry - Beyond the Scaffold

The isobenzofuranone core is prevalent in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities.[1][3] Its derivatives have shown promise as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[4][5] A key area of exploration lies in the synthesis of C-3 functionalized isobenzofuran-1(3H)-ones (phthalides), which can be readily derived from the parent dione structure.[3][6]

Anticancer Drug Discovery

Recent studies have demonstrated that certain C-3 functionalized isobenzofuran-1(3H)-ones exhibit potent antiproliferative activity against various cancer cell lines, in some cases surpassing the efficacy of established chemotherapy drugs like etoposide.[6][7] This makes the scaffold a highly attractive starting point for the development of novel oncology therapeutics.

Causality of Activity: The planar aromatic ring system allows for potential intercalation with DNA or binding to flat hydrophobic pockets in enzymes. The γ-lactone moiety and C-3 substituents provide crucial hydrogen bonding and steric interactions that can be fine-tuned to achieve target specificity and potency. The lipophilicity, often correlated with antiproliferative activity, can be systematically modified by altering the C-3 substituent.[6]

Key Research Thrust: The synthesis and evaluation of novel derivatives focusing on the structure-activity relationship (SAR). For instance, the presence of an acetyl group on a substituted benzene ring at the C-3 position appears to enhance biological activity against leukemia cell lines.[6]

Quantitative Data Summary: Antiproliferative Activity

CompoundCell LineIC50 (µM)NotesSource
16 K562 (Leukemia)2.79Strong inhibitory activity[6][7]
18 K562 (Leukemia)1.71Strong inhibitory activity, more potent than control[6][7]
Etoposide (Control) K562 (Leukemia)7.06Commercial anticancer drug[7]
8 HL-60 (Leukemia)21.00 µg/mLLow activity[3][7]
9 HL-60 (Leukemia)3.24 µg/mLSignificant cytotoxic effect[3][7]
Experimental Protocol 1: Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones

This protocol details a DBU-catalyzed condensation method, a robust and widely-used approach for generating a library of C-3 substituted phthalides for screening.[1][3]

Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base strong enough to deprotonate the active methylene compound (e.g., a 1,3-dione), forming a carbanion. This nucleophile then attacks one of the carbonyl groups of phthalaldehydic acid (the hydrated, more reactive form of the anhydride's aldehyde group), initiating a condensation cascade that results in the stable lactone ring.

Materials:

  • Phthalaldehydic acid (or a substituted precursor)

  • Active methylene compound (e.g., dimedone, cyclohexane-1,3-dione)[6]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Chloroform (CHCl3), anhydrous

  • 10% Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add the active methylene compound (1.0 eq), anhydrous chloroform (5 mL), and DBU (1.05 eq).[1]

  • Stir the mixture at room temperature for 5 minutes to facilitate the formation of the nucleophile.

  • Add phthalaldehydic acid (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 61°C) for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the flask to room temperature and quench the reaction by adding 10% HCl (5 mL) to neutralize the DBU.[1]

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure C-3 substituted isobenzofuran-1(3H)-one.[6]

  • Characterize the final product using NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[3]

Development of Novel Antidepressants

A new frontier for isobenzofuranone derivatives is in neuroscience. Recent work has identified novel derivatives as potent serotonin (5-HT) reuptake inhibitors.[8] This opens a significant research avenue for developing new classes of antidepressants with potentially novel mechanisms of action or improved side-effect profiles.

Key Research Thrust: Design and synthesis of derivatives that selectively inhibit the serotonin transporter (SERT). Compound 10a from a recent study showed significant improvement in depression-like behavior in animal models, making it a valuable lead compound.[8] The research suggests these compounds may also enhance the recovery of hippocampal neurons and increase the expression of synaptic proteins like BDNF and TrkB, indicating a potential neuro-restorative effect.[8]

G Scaffold Isobenzofuranone Core Scaffold Synthesis Chemical Synthesis (e.g., Protocol 1) Scaffold->Synthesis Screening In Vitro Screening (e.g., SERT Inhibition Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Lead Lead Compound ID (e.g., Compound 10a) SAR->Lead Animal In Vivo Testing (Animal Models) Lead->Animal Optimization Lead Optimization (ADME/Tox Profiling) Animal->Optimization Candidate Drug Candidate Optimization->Candidate G Pharmacophore High-Affinity Scaffold (e.g., Spiro[isobenzofuran- 1,4'-piperidine]) Linker Linker Chemistry Pharmacophore->Linker Probe Final Fluorescent Probe Linker->Probe Fluorophore Fluorophore (e.g., Cyanine Dye) Fluorophore->Linker Application Biological Application (Confocal Microscopy, Flow Cytometry) Probe->Application

Fig. 3: Design logic for isobenzofuran-based fluorescent probes.

Research Opportunity: Development of probes for new targets. The synthetic versatility allows for the creation of libraries of isobenzofuranone-based compounds that can be screened against a wide range of biological targets. Once a hit is identified, it can be optimized for affinity and then converted into a fluorescent probe using the design principles outlined above. Another application is in the development of probes for reactive species, such as singlet oxygen, where derivatives like 1,3-diphenylisobenzofuran are used as chemical traps. [15][21]

Conclusion

The isobenzofuran-1,3-dione framework is far more than a simple industrial commodity. It is a versatile and powerful scaffold that presents fertile ground for innovation across multiple scientific disciplines. In medicinal chemistry, it offers a proven platform for discovering next-generation therapeutics against cancer and depression. In materials science, it holds the key to creating novel polymers and potentially revolutionary organic semiconductors. And in chemical biology, its synthetic accessibility enables the development of sophisticated probes to illuminate complex biological processes. By understanding the fundamental reactivity and applying rational design principles, researchers can continue to unlock the vast potential of this remarkable chemical entity.

References

Sources

Exploratory

Safety, Handling, and Mechanistic Application of 4-(Phenylprop-2-ynoyl)phthalic Anhydride (PETA)

An In-Depth Technical Guide for Advanced Polymer Synthesis 1. Executive Summary As a Senior Application Scientist specializing in reactive monomers, I frequently encounter 4-(Phenylprop-2-ynoyl)phthalic anhydride—commonl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Advanced Polymer Synthesis

1. Executive Summary As a Senior Application Scientist specializing in reactive monomers, I frequently encounter 4-(Phenylprop-2-ynoyl)phthalic anhydride—commonly referred to as PhenylEthynylTrimelliticAnhydride (PETA) or 5-(3-phenylprop-2-ynoyl)isobenzofuran-1,3-dione (CAS: 1329658-14-1)[1][2]. This highly specialized compound serves a dual purpose in advanced materials science: it acts as a high-performance end-capping cross-linker for polyimides[3] and as a reactive additive for upgrading the melt strength of thermoplastic polyesters[4]. This whitepaper synthesizes field-proven handling protocols, safety mechanisms, and application workflows to ensure both scientific integrity and operational safety.

2. Chemical Identity & Mechanistic Causality Traditional cross-linkers like ethynyl phthalic anhydride (EPA) or 4-phenylethynylphthalic anhydride (PEPA) have historically been staples in polyimide synthesis[3]. However, EPA often suffers from competing reaction pathways during thermal curing; specifically, it favors unwanted chain extension (forming thiophene structures) rather than generating dense cross-linking networks[3].

PETA solves this by introducing a carbonyl spacer between the phthalic anhydride core and the alkyne, forming a phenylprop-2-ynoyl group[1]. The Causality: The electron-withdrawing nature of this carbonyl group alters the electron density of the adjacent triple bond. By shifting the electronic environment, PETA optimizes the thermal curing window, favoring highly conjugated, thermally stable cross-linked networks without initiating premature thermomechanical degradation[3].

Table 1: Physicochemical Properties & Hazard Profile

Property / HazardSpecification / ClassificationCausality / Note
CAS Number 1329658-14-1Unique identifier for PETA.
Molecular Formula C17H8O4[2]MW: 276.24 g/mol [2].
Physical State Solid (Powder/Particulate)[2]Prone to airborne dispersion if mishandled.
Skin Sensitization Category 1A (H317)Reactive hapten; covalently binds to dermal proteins.
Eye Irritation Category 2A (H319)Anhydride hydrolysis drops localized pH on ocular mucosa.
Storage Requirement Inert Gas, Cool, DarkPrevents ambient moisture hydrolysis to dicarboxylic acid.

3. Occupational Safety & Hazard Mitigation As an anhydride, PETA is inherently electrophilic. The primary hazards (H315, H317, H319, H335) stem directly from its reactivity with nucleophiles, including water and biological amines[2].

  • Moisture Sensitivity & Irritation (H315, H319, H335): Upon contact with the moisture in human mucous membranes (eyes, respiratory tract), the anhydride ring undergoes rapid hydrolysis. This ring-opening reaction generates two carboxylic acid groups per molecule, causing an immediate, localized drop in pH that manifests as severe irritation.

  • Sensitization (H317): The conjugated propynoyl system acts as a potent Michael acceptor. It can covalently bind to nucleophilic residues (e.g., cysteine, lysine) on skin proteins. This haptenation process triggers an immune cascade, leading to allergic contact dermatitis.

  • Mitigation: Handling must strictly occur in a Class II Type B2 biological safety cabinet or a dedicated glovebox. Nitrile gloves (double-gloved) and fitted chemical splash goggles are non-negotiable.

4. Self-Validating Handling & Storage Protocols To ensure trustworthiness and reproducibility, I employ a "self-validating" handling system. Every step contains an inherent check to confirm its success before proceeding.

Protocol 1: Inert Atmosphere Transfer and Aliquoting

  • Pre-Conditioning: Purge the glovebox with Argon (Ar) or Nitrogen (N2) until the internal moisture sensor reads <5 ppm. Validation: The digital hygrometer must hold stable for 15 minutes.

  • Material Transfer: Introduce the sealed PETA container via the antechamber. Perform three vacuum/purge cycles.

  • Aliquoting: Weigh the required mass using an analytical balance inside the glovebox. Transfer into pre-dried, amber glass septum vials.

  • Sealing & Post-Validation: Crimp-seal the vials inside the glovebox. Validation: Weigh the sealed vial immediately after removal from the glovebox. A stable weight over 24 hours in ambient conditions confirms the hermetic seal, ensuring no moisture uptake.

G step1 1. Glovebox Purge (Ar/N2, Moisture < 5 ppm) step2 2. Antechamber Transfer (3x Vacuum/Purge Cycles) step1->step2 step3 3. Aliquoting (Amber Septum Vials) step2->step3 step4 4. Hermetic Sealing (Crimp-seal in situ) step3->step4 step5 5. Weight Validation (Confirm no moisture uptake) step4->step5

Self-validating workflow for the handling and storage of moisture-sensitive PETA.

5. Application-Specific Methodologies

Protocol 2: End-Capping of High-Performance Polyimides PETA is utilized to terminate polyamic acid oligomers, providing a reactive site for high-temperature cross-linking[1][3].

  • Polymerization: React a slight stoichiometric excess of aromatic diamine with a dianhydride in N-methyl-2-pyrrolidone (NMP) at 0-5°C to form an amine-terminated polyamic acid.

  • End-Capping: Add PETA (calculated to match the remaining amine end-groups) to the solution. Stir for 12 hours at ambient temperature. Causality: The low temperature prevents premature imidization and ensures complete nucleophilic attack by the amine on the PETA anhydride ring.

  • Imidization: Add a chemical imidization mixture (acetic anhydride and pyridine). Heat to 120°C for 4 hours to cyclize the amic acid into the imide.

  • Thermal Curing: Isolate the PETA-terminated polyimide and subject it to thermal curing at >300°C. Causality: At this temperature, the propynoyl groups undergo complex addition reactions, forming a highly cross-linked, insoluble, and infusible polyimide matrix[3].

Pathway peta PETA Monomer amic Polyamic Acid Intermediate peta->amic Nucleophilic Attack amine Amine-Terminated Oligomer amine->amic imide PETA-Terminated Polyimide amic->imide Imidization (-H2O) crosslink Cross-Linked Polymer Network imide->crosslink Thermal Curing (>300°C)

Mechanistic pathway of PETA-mediated polyimide end-capping and thermal cross-linking.

Protocol 3: Melt-Mixing for Thermoplastic Polyester Upgrading PETA is also utilized synergistically with bisoxazolines (e.g., 1,3-phenylene-bis-oxazoline) to increase the melt strength of polyesters like PET[4][5].

  • Masterbatch Preparation: Extrude a carrier polymer with 1-10 wt% PETA and a secondary antioxidant[5].

  • Reactive Extrusion: Feed the masterbatch, bisoxazoline, and recycled PET into a twin-screw extruder at 260°C - 280°C[4].

  • Causality: While bisoxazoline acts as a chain extender by reacting with the carboxylic acid end-groups of PET, PETA reacts with the hydroxyl end-groups[4]. The anhydride ring opens, creating new carboxylic acid groups that further react with the bisoxazoline, creating long-chain branching that drastically improves melt rheology[4].

6. References

  • Title: EP2558434B1 - Novel cross-linker Source: Google Patents (European Patent Office) URL:

  • Title: EP3246349A1 - Process for increasing the melt strength of a thermoplastic polymer Source: Google Patents (European Patent Office) URL:

Sources

Exploratory

The Thermal Stability of Phenylethynyl-Terminated Polyimides: A Technical Guide to PEPA

(Note: While sometimes colloquially referenced as phenyl-ethynyl-trimellitic anhydride in derivative contexts, the chemically accurate and globally recognized nomenclature for this end-capping agent is 4-Phenylethynylpht...

Author: BenchChem Technical Support Team. Date: March 2026

(Note: While sometimes colloquially referenced as phenyl-ethynyl-trimellitic anhydride in derivative contexts, the chemically accurate and globally recognized nomenclature for this end-capping agent is 4-Phenylethynylphthalic anhydride , abbreviated as PEPA . This whitepaper utilizes the standard PEPA nomenclature to align with authoritative materials science literature.)

Executive Summary

For researchers and drug development professionals engineering next-generation biomedical hardware, implantable sensors, and high-temperature sterilization-resistant encapsulation, the thermal limitations of standard polymers present a critical bottleneck. Thermosetting polyimides (PIs) are the gold standard for high-temperature applications, but their performance is dictated entirely by their cross-linking chemistry.

This whitepaper provides an in-depth mechanistic analysis of PEPA (4-Phenylethynylphthalic anhydride), a terminal end-capping agent that imparts unprecedented thermal and thermo-oxidative stability to polyimide networks. By transitioning from traditional condensation-cured or nadic-endcapped systems to PEPA-terminated oligomers, engineers can achieve void-free, highly conjugated polymer matrices capable of withstanding continuous exposure to temperatures exceeding 300°C and transient exposures above 500°C[1].

Molecular Causality: Why PEPA Outperforms Traditional End-Cappers

To understand the thermal superiority of PEPA, we must examine the causality of polymer degradation. Traditional high-temperature polyimides, such as PMR-15, utilize nadic anhydride (NA) as an end-capper. The thermal curing of NA generates aliphatic methylene bridges within the cross-linked network. At temperatures above 300°C, these aliphatic C–H bonds become the thermodynamic weak links, acting as primary sites for thermo-oxidative cleavage[1].

PEPA fundamentally alters this degradation pathway. The PEPA molecule features a terminal phenylethynyl group. When subjected to thermal activation (typically 350°C–370°C), the ethynyl triple bonds undergo a complex, free-radical-driven addition reaction[2]. Because this is an addition reaction, it evolves zero volatile byproducts, ensuring a void-free matrix. More importantly, the resulting cross-linked network is composed entirely of conjugated polyene structures and aromatic rings[3]. The elimination of weak aliphatic linkages drastically increases the activation energy required for thermal decomposition, pushing the 5% weight loss temperature ( Td5%​ ) well beyond 550°C[4].

G N1 PEPA-Terminated Imide Oligomer N2 Thermal Activation (350°C - 370°C) N1->N2 Heat Application N3 Alkyne Bond Cleavage & Radical Formation N2->N3 Exothermic Reaction N4 Chain Extension & Branching N3->N4 Propagation N5 Conjugated Polyene Cross-Linked Network N4->N5 Network Consolidation

Fig 1. Thermal curing mechanism of PEPA-terminated oligomers into a cross-linked polyene network.

Curing Kinetics and Network Consolidation

The curing kinetics of PEPA-capped imides are sterically and thermodynamically unique. Solid-state 13 C Magic-Angle Spinning (MAS) NMR studies have definitively mapped this process[3]. As the temperature approaches 350°C, the 13 C NMR signals corresponding to the triple-bonded carbons systematically decrease, replaced by broad resonances indicative of highly cross-linked, double-bonded, and single-bonded aromatic carbons[3].

Because the bulky phenyl rings sterically hinder simple trimerization (which would form isolated benzene rings), the network instead propagates into a highly branched, rigid polyene structure[2]. This rigidity severely restricts the segmental mobility of the polymer backbone, which is the physical mechanism responsible for the exceptionally high Glass Transition Temperatures ( Tg​ ) observed in PEPA-cured resins[1].

Quantitative Thermal Metrics

To contextualize the performance of PEPA, the following table synthesizes quantitative thermal data across different polyimide architectures. Notice the direct correlation between the PEPA end-cap and the elevation of both Tg​ and Td5%​ .

Resin SystemEnd-Capping AgentBackbone Chemistry Tg​ (°C) Td5%​ (°C, in N2​ )Char Yield (800°C)
PMR-15 (Legacy)Nadic Anhydride (NA)BTDA / MDA~340< 500~ 50%
PETI-5 PEPABPDA / APB273~ 520~ 60%
TriA-X PEPAPMDA / p-ODA362550> 65%
AFR-PEPA-4 PEPA6FDA / p-PDA418> 525> 60%
EBPA/BAFL/PEPA PEPA (Synergistic)EBPA / BAFL> 490> 550> 70%

Data synthesized from comparative thermal analyses,[1],[4].

Self-Validating Experimental Protocols

As an application scientist, establishing a self-validating workflow is critical. A protocol is only robust if its intermediate steps inherently verify the success of the preceding chemistry. The following methodology details the synthesis and thermal validation of a PEPA-terminated polyimide (e.g., TriA-X type)[1].

Step-by-Step Methodology

Phase 1: Oligomer Synthesis (Amic Acid Formation)

  • Monomer Dissolution: Dissolve the diamine (e.g., 4,4'-ODA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) at room temperature under a continuous nitrogen purge.

  • Backbone Extension: Slowly add a sub-stoichiometric amount of dianhydride (e.g., PMDA). Stir for 1 hour to allow the formation of amine-terminated amic acid oligomers.

  • End-Capping: Introduce a stoichiometric amount of PEPA to the solution. Stir for 12 hours at room temperature. The PEPA reacts with the terminal amines, capping the oligomer chains[1].

Phase 2: Thermal Imidization (Cyclodehydration) 4. Solvent Casting: Coat the amic acid solution onto a glass substrate. 5. Cyclodehydration: Heat the substrate to 250°C for 2 hours, followed by a brief spike to 300°C. Causality Note: This step drives off the water byproduct formed as the amic acid cyclizes into an imide ring. Failure to remove this water will cause hydrolytic chain scission during high-temp curing[5].

Phase 3: Network Curing and Thermal Validation 6. Thermal Curing: Grind the imide oligomer into a powder and subject it to a staged curing cycle (e.g., 350°C for 2 hours, then 370°C for 2 hours) to fully cross-link the ethynyl groups[6]. 7. DSC Validation (Self-Check): Run Differential Scanning Calorimetry (DSC) from 25°C to 450°C at 10°C/min.

  • Validation: The first scan should show no exothermic peaks (proving 100% of the PEPA has cross-linked). The step-change in the baseline will validate the Tg​ .

  • TGA Validation: Run Thermogravimetric Analysis (TGA) in both air and nitrogen. The absence of mass loss prior to 500°C validates the absence of trapped volatiles and confirms the structural integrity of the polyene network[5].

W S1 1. Monomer Blending (Dianhydride + Diamine + PEPA) S2 2. Amic Acid Formation (Room Temp) S1->S2 S3 3. Thermal Imidization (Cyclodehydration) S2->S3 S4 4. Rheological Profiling (Melt Viscosity) S3->S4 S5 5. High-Temp Curing (>350°C) S4->S5 S6 6. TGA / DSC Thermal Validation S5->S6

Fig 2. Self-validating experimental workflow for the synthesis and thermal profiling of PEPA resins.

Thermo-Oxidative Degradation Mechanisms

While PEPA-capped polyimides are highly stable, they are not immune to extreme, long-term oxidative aging (e.g., thousands of hours at >250°C). When exposed to such environments, degradation is highly localized.

Oxygen attacks the surface of the polymer, leading to the partial loss of ether and imide linkages, which manifests as the release of CO and CO2​ [7]. This degradation forms a discolored, highly conjugated surface reaction layer. However, because the PEPA cross-linked network is so dense, this oxidized layer acts as a passivation barrier. The interior regions of the polymer remain largely unaffected, maintaining their mechanical toughness and structural configuration long after traditional polymers would have embrittled and cracked[7].

Strategic Relevance in Advanced Applications

For drug development professionals and biomedical engineers, the thermal stability of PEPA-terminated polyimides unlocks new paradigms in device fabrication:

  • Implantable Biosensors: The void-free curing of PEPA ensures zero outgassing, making it an ideal, chemically inert encapsulation matrix for electronics implanted in the human body.

  • Sterilization-Proof Hardware: Biomedical devices encapsulated in PEPA-capped resins can withstand thousands of cycles of high-pressure autoclaving or dry-heat sterilization without micro-cracking or shifts in Tg​ .

  • Lab-on-a-Chip Substrates: The extreme solvent resistance and thermal stability allow for the execution of aggressive, high-temperature PCR thermocycling or harsh solvent-based assays directly on the polymer substrate[2].

References

  • Li, X., et al. "THERMAL ANALYSIS OF PHENYLETHYNYL END-CAPPED FLUORINATED IMIDE OLIGOMER AFR-PEPA-4." AKJournals. Available at:[Link]

  • Zhang, Y., Miyauchi, M., & Nutt, S. "Structure and Properties of a Phenylethynyl-Terminated PMDA–Type Asymmetric Polyimide." High Performance Polymers. Available at:[Link]

  • "High Thermally Stable and Melt Processable Polyimide Resins Based on Phenylethynyl-Terminated Oligoimides Containing Siloxane Structure." PMC (National Institutes of Health). Available at:[Link]

  • "Catalyst-Free Low-Temperature Melt Processable Polyimide Resin with Exceptional Thermal Stability." ACS Publications. Available at:[Link]

  • Li, X., et al. "Thermal oxidation of PEPA-terminated polyimide." Ovid / Journal of Composite Materials. Available at:[Link]

  • "A Solid-State 13C NMR Study of the Cure of 13C-Labeled Phenylethynyl End-Capped Polyimides." Macromolecules (ACS Publications). Available at:[Link]

  • "Chemistry and properties of imide oligomers end-capped with phenylethynylphthalic anhydrides." KPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Functionalization of Thermosetting Resins: Pentaerythritol Triacrylate (PETA) as a High-Density End-Capper

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: High-Resolution 3D Printing, Biomedical Scaffolds, and High-Performance Coatings Mechanistic Rationale: Architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: High-Resolution 3D Printing, Biomedical Scaffolds, and High-Performance Coatings

Mechanistic Rationale: Architectural Engineering with PETA

In the development of advanced thermosetting resins—particularly for high-resolution 3D printing (SLA/DLP/2PP) of biomedical devices and drug-eluting scaffolds—the choice of end-capping agent dictates the macroscopic performance of the cured polymer. Pentaerythritol triacrylate (PETA) is a 1[1].

When a linear, isocyanate-terminated prepolymer (such as a polycaprolactone-based polyurethane) is end-capped with a traditional mono-acrylate like 2-hydroxyethyl methacrylate (HEMA), the resulting macromer is di-functional. In contrast, when end-capped with PETA, it2[2].

The Causality of the Architectural Shift: This exponential increase in terminal double bonds fundamentally alters the photopolymerization kinetics. During UV or electron beam (EB) irradiation, the high local concentration of acrylates accelerates the gel point and mitigates oxygen inhibition. The resulting dense, localized cross-linking restricts polymer chain mobility, thereby1, and providing the structural rigidity required to prevent the collapse of micro-architectures during 3D printing[1]. For drug development professionals engineering biodegradable implants, this 2 and controls the in vivo degradation rate of the scaffold[2].

Workflow N1 Polyol Backbone (e.g., PCL Diol) N3 NCO-Terminated Prepolymer N1->N3 Polyaddition N2 Diisocyanate (e.g., IPDI) N2->N3 N5 Hexa-Functional Macromer (PUA) N3->N5 Urethane Linkage N4 PETA End-Capper (Trifunctional Acrylate) N4->N5 -OH reacts with -NCO N7 Highly Cross-Linked Thermoset Network N5->N7 Radical Polymerization N6 UV/EB Curing + Photoinitiator N6->N7

Workflow of PETA end-capping and UV-curing for thermosetting resins.

Synthesis Protocol: PETA-End-Capped Polyurethane Acrylate (PUA)

This protocol details the synthesis of a hexa-functional PUA resin using isophorone diisocyanate (IPDI), a polyol backbone, and PETA.

Materials:

  • Polyol precursor (e.g., Polycaprolactone diol, MW ~2000 g/mol )

  • Isophorone diisocyanate (IPDI)

  • Pentaerythritol triacrylate (PETA)

  • Catalyst: Bismuth neodecanoate or Dibutyltin dilaurate (DBTDL)

  • Radical Scavenger: Butylated hydroxytoluene (BHT)

Step-by-Step Methodology:

  • Prepolymer Formation: Under a dry nitrogen atmosphere, dissolve the polyol precursor in a suitable anhydrous solvent (if required) and heat to 60°C. Add IPDI dropwise at a stoichiometric excess (typically 2:1 NCO:OH ratio) along with2[2].

  • Isocyanate Functionalization: Agitate the mixture at 70°C for 2-3 hours to form the NCO-terminated prepolymer.

  • Inhibitor Addition (Critical Causality Step): Before introducing PETA, add 0.1 wt% BHT to the reactor. Causality: PETA's concentrated acrylate groups are highly susceptible to premature thermal auto-polymerization at elevated temperatures. BHT acts as a radical scavenger, preventing the prepolymer from irreversibly gelling in the reactor and ensuring the resin remains liquid for processing.

  • PETA End-Capping: Cool the reactor to 45°C. Slowly add PETA dropwise (equimolar to the remaining NCO groups). Once added,3[3].

Self-Validating Quality Control (QC) Protocol

A robust synthesis protocol cannot rely on reaction time alone, as ambient moisture and catalyst efficacy can cause significant batch-to-batch variability. This system employs a dual-verification mechanism to ensure the complete consumption of isocyanate groups—a critical safety parameter for preventing toxicity in biomedical applications.

QC_Workflow Q1 Reaction Mixture (Prepolymer + PETA) Q2 FTIR Spectroscopy Q1->Q2 Q3 Di-n-butylamine Titration Q1->Q3 Q4 NCO Peak (2267 cm⁻¹) Detected? Q2->Q4 Q3->Q4 Validation Q5 Continue Heating (60°C) Q4->Q5 Yes (>0.1%) Q6 Free NCO ≤ 0.1% Reaction Complete Q4->Q6 No (Peak Diminished) Q5->Q1 Loop

Self-validating QC workflow for monitoring PETA end-capping completion.

Validation Steps:

  • Spectroscopic Validation (FTIR): Extract a 1 mL aliquot of the reaction mixture. Analyze via Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy. Monitor the characteristic asymmetric stretching band of the3[3].

  • Chemical Titration (Cross-Validation): Perform a3 on a parallel sample[3]. Add an excess of di-n-butylamine to react with any free NCO, then back-titrate the unreacted amine with standard hydrochloric acid (HCl).

  • Decision Gate: The reaction is only deemed complete when the 2267 cm⁻¹ peak is spectroscopically undetectable AND the titrimetric 4[4]. If NCO is still present, continue agitation at 60°C and re-test every 60 minutes.

Formulation and UV-Curing Protocol for 3D Printing

Once the PETA-capped macromer is validated, it must be formulated into a printable resin.

  • Reactive Dilution: To tune the viscosity for stereolithography (SLA), blend the PUA macromer with a reactive diluent. While PETA itself can act as a diluent, using a tetra-functional monomer like Pentaerythritol tetraacrylate (PETTA) allows5[5].

  • Photoinitiator Integration: Add 1-3 wt% of a suitable photoinitiator (e.g., TPO or Irgacure 819 for 405 nm SLA systems). Mix thoroughly under yellow light to prevent premature curing.

  • Degassing: Centrifuge the formulation at 4 to remove trapped air bubbles[4], which act as stress concentrators and optical scattering sites during printing.

  • Curing: Subject the formulated resin to UV irradiation. The three acrylate groups per PETA terminus will rapidly form a dense polymer network, transitioning the liquid resin into a solid thermoset.

Quantitative Performance Metrics

The architectural choice of the end-capper directly translates to the physical properties of the cured thermoset. The following table summarizes the comparative performance of different end-capping strategies on a standardized polyurethane backbone.

End-Capping AgentTerminal FunctionalityTotal Macromer AcrylatesCured Network DensityPencil HardnessPrimary Application Profile
HEMA (2-Hydroxyethyl methacrylate)Mono-functional2LowH - 2HFlexible coatings, soft tissue engineering
PETA (Pentaerythritol triacrylate)Tri-functional6High2H - 3HRigid 3D printed scaffolds, structural adhesives
PETTA (Pentaerythritol tetraacrylate)Tetra-functional8Ultra-High>3HHigh-abrasion industrial coatings, micro-optics

Note: The incorporation of PETA and PETTA creates a highly dense network structure post-curing, significantly 5 of the system[5].

References

  • Benchchem Technical Support Team. The Role of Pentaerythritol Triacrylate (PETA) in Coatings and Adhesives: Application Notes and Protocols. Benchchem. 1

  • Ghent University (UGent). Polymer architecture as key to unprecedented high-resolution 3D-printing performance: The case of biodegradable hexa-functional. UGent. 2

  • Li et al. The Effect of PETA/PETTA Composite System on the Performance of UV Curable Waterborne Polyurethane Acrylate. ResearchGate. 5

  • Google Patents. CN111117553A - UV photocuring and low-temperature thermosetting dual-curing adhesive and preparation method thereof. Google Patents. 4

  • ACS Omega. Synthesis and Properties of UV-Curable Polyfunctional Polyurethane Acrylate Resins from Cardanol. ACS Publications. 3

Sources

Application

Application Note: Bioorthogonal Conjugation of Ethynyl Isobenzofuranone Derivatives via CuAAC

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Scientific Rationale The int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

The integration of privileged pharmacophores into complex molecular architectures is a cornerstone of modern drug discovery. 5-Ethynyl-3H-isobenzofuran-1-one (commonly known as 5-ethynylphthalide) serves as a highly versatile, bifunctional building block. The isobenzofuranone (phthalide) core is a recognized pharmacophore found in numerous natural products and approved therapeutics (e.g., mycophenolic acid, 3-n-butylphthalide), known for its ability to participate in crucial hydrogen bonding and π−π stacking interactions with biological targets [1].

The presence of a terminal ethynyl group allows this scaffold to undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier "click chemistry" reaction. This enables the modular, bioorthogonal attachment of the phthalide core to azide-functionalized peptides, fluorophores, or small molecules, forming a highly stable 1,4-disubstituted 1,2,3-triazole linkage that acts as a robust bioisostere for amide bonds [2].

Mechanistic Insights: Navigating the Phthalide Sensitivity

While CuAAC is celebrated for its broad functional group tolerance, ethynyl isobenzofuranone derivatives present a specific mechanistic challenge: the lactone ring of the phthalide core is highly susceptible to basic hydrolysis and nucleophilic attack.

Traditional click protocols often employ copper(I) halides (e.g., CuI) in the presence of amine bases like N,N-diisopropylethylamine (DIPEA) or triethylamine. Applying these standard conditions to ethynyl isobenzofuranone frequently results in the unintended ring-opening of the lactone, destroying the pharmacophore.

The Causality of the Solution: To preserve the structural integrity of the isobenzofuranone core, the reaction must be conducted under strictly pH-neutral or mildly acidic conditions. We utilize a catalytic system of Copper(II) sulfate ( CuSO4​ ) and Sodium Ascorbate. The ascorbate serves a dual purpose: it acts as a mild reducing agent to generate the active Cu(I) species in situ (preventing the oxidative Glaser homocoupling of the alkyne), and it functions as a mild buffer to maintain a safe pH profile. The addition of the tetradentate ligand TBTA (tris(benzyltriazolylmethyl)amine) stabilizes the Cu(I) oxidation state in aqueous environments, drastically accelerating the cycloaddition without the need for destructive basic additives [3].

CuAAC_Workflow cluster_preparation Phase 1: Reagent Assembly cluster_reaction Phase 2: Catalytic Cycle (pH Neutral) cluster_isolation Phase 3: Validation & Isolation Alkyne 5-Ethynylphthalide (Terminal Alkyne) PiComplex π-Alkyne-Cu Complex (Activation) Alkyne->PiComplex Azide Target Azide (R-N3) Metallacycle Bimetallic Metallacycle (Azide Insertion) Azide->Metallacycle Catalyst CuSO4 + NaAsc (In situ Cu(I)) Catalyst->PiComplex Cu(I) insertion PiComplex->Metallacycle + Azide Product 1,4-Disubstituted Triazole (Intact Phthalide) Metallacycle->Product Ring Contraction Purification EDTA Wash (Copper Scavenging) Product->Purification Purification->Catalyst Cu Recovery

Workflow of CuAAC utilizing 5-ethynylphthalide for bioorthogonal conjugation.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data, demonstrating the causality behind the selected solvent and catalyst systems. Note the failure of basic conditions (Entry 1) and the success of both traditional aqueous systems and modern green solvents like Cyrene [4].

EntrySolvent SystemCatalyst / LigandAdditive (Base)Time (h)Yield (%)Mechanistic Observation
1DMFCuI (10 mol%)DIPEA (2.0 eq)1245%Failure: Phthalide lactone ring opening due to basicity.
2t-BuOH/H₂O (1:1)CuSO₄ / NaAscNone688%Success: Clean conversion, intact lactone core.
3t-BuOH/H₂O (1:1)CuSO₄ / NaAscTBTA (10 mol%)295%Optimal: Rapid, highly regioselective 1,4-triazole formation.
4Cyrene/H₂O (9:1)CuSO₄ / NaAscTBTA (10 mol%)294%Green Alternative: Excellent yield in biomass-derived solvent.

Experimental Protocol: The Self-Validating System

This protocol is designed as a self-validating system. Each critical phase includes an In-Process Control (IPC) to ensure the chemical state is correct before proceeding, minimizing wasted time and resources.

Materials Required
  • 5-Ethynyl-3H-isobenzofuran-1-one (1.0 equiv, 1.0 mmol)

  • Azide-functionalized substrate (1.05 equiv, 1.05 mmol)

  • CuSO4​⋅5H2​O (0.05 equiv, 5 mol%)

  • Sodium Ascorbate (0.10 equiv, 10 mol%)

  • TBTA ligand (0.05 equiv, 5 mol%)

  • Solvent: t-Butanol / Milli-Q Water (1:1 v/v) or Cyrene / Water (9:1 v/v)

  • 0.1 M EDTA (aq) solution

Step-by-Step Methodology

Step 1: Reagent Solubilization & Assembly

  • Dissolve 5-ethynyl-3H-isobenzofuran-1-one (1.0 mmol) and the target azide (1.05 mmol) in 5 mL of t-Butanol (or Cyrene) in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • In a separate vial, dissolve TBTA (5 mol%) in 1 mL of t-Butanol. Add this to the reaction flask. Causality: Pre-mixing the ligand ensures it is available to immediately coordinate the Cu(I) as soon as it is generated, preventing catalyst degradation.

Step 2: In Situ Catalyst Generation

  • Dissolve CuSO4​⋅5H2​O (5 mol%) in 2 mL of Milli-Q water.

  • Dissolve Sodium Ascorbate (10 mol%) in 2 mL of Milli-Q water.

  • Add the CuSO4​ solution to the reaction flask, followed immediately by the dropwise addition of the Sodium Ascorbate solution.

  • Visual Validation: The reaction mixture will briefly turn brown/yellow and then shift to a pale yellow or cloudy green, indicating the successful reduction of Cu(II) to the active Cu(I) species.

Step 3: Cycloaddition & In-Process Control (IPC)

  • Stir the reaction vigorously at room temperature ( 20−25∘C ) for 2 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate. Elute with EtOAc/Hexanes (1:1). Stain the plate with aqueous KMnO4​ .

    • Causality: The terminal alkyne of the isobenzofuranone will rapidly reduce KMnO4​ , appearing as a bright yellow spot on a purple background. The disappearance of this spot confirms total alkyne consumption. If the alkyne persists, it indicates Cu(I) oxidation; validate the system by adding an additional 5 mol% of Sodium Ascorbate to re-initiate the catalytic cycle.

Step 4: Quenching and Copper Scavenging

  • Once complete, quench the reaction by adding 10 mL of 0.1 M EDTA (aq) solution and stir vigorously for 30 minutes.

  • Causality: Residual copper is highly toxic to cellular assays and can artificially inhibit enzymes in downstream drug screening. EDTA strongly chelates both Cu(I) and Cu(II), pulling it entirely into the aqueous phase and ensuring the biological integrity of your synthesized compound.

Step 5: Isolation

  • Extract the aqueous mixture with Ethyl Acetate ( 3×15 mL ).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography if necessary, though the crude triazole is typically >95% pure following the EDTA wash.

References

  • Azide-alkyne Huisgen cycloaddition (Copper Catalysis) Wikipedia, The Free Encyclopedia. URL:[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition Organic Chemistry Portal. URL:[Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene™ under one-pot conditions Beilstein Journal of Organic Chemistry. URL: [Link]

Method

Derivatization of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione for Biological Assays: A Heterobifunctional Approach for Orthogonal Bioconjugation

Target Audience: Researchers, scientists, and drug development professionals. Application: Site-selective protein labeling, bioorthogonal click chemistry, and assay probe development.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Site-selective protein labeling, bioorthogonal click chemistry, and assay probe development.

Executive Summary & Mechanistic Rationale

The rationale for utilizing this specific molecule lies in its two highly reactive, yet orthogonally addressable, functional groups:

  • The Isobenzofuran-1,3-dione (Phthalic Anhydride) Module: This moiety undergoes rapid, ring-opening nucleophilic acyl substitution when exposed to primary amines (e.g., lysine ε-amines or N-termini on proteins). The causality of this design is twofold: it forms a highly stable amide linkage while simultaneously generating a free ortho-carboxylic acid, which significantly enhances the aqueous solubility of the resulting hydrophobic bioconjugate.

  • The 3-Phenylpropioloyl (Ynone) Module: The ynone moiety is a highly electrophilic conjugated alkyne. By tuning the electronic environment, ynones act as potent Michael acceptors for site-selective bioconjugation[2]. In biological buffers, this enables rapid, bioorthogonal thiol-yne click chemistry with cysteine residues, forming a stable covalent adduct without the need for toxic metal catalysts (like Copper in standard CuAAC click chemistry)[3].

Chemical Mechanism of Dual Derivatization

To successfully implement this reagent, one must understand the sequential nature of the derivatization. The anhydride must be reacted first under slightly basic conditions, followed by the ynone reaction under strictly neutral conditions to prevent off-target amino-yne cross-reactivity.

Mechanism PETA 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione (Bifunctional Reagent) Intermediate Amide-Linked Ynone Probe (Activated Michael Acceptor) PETA->Intermediate Nucleophilic Acylation (Anhydride Ring Opening) Amine Primary Amine Target (e.g., Lysine, pH 8.0) Amine->Intermediate Nucleophilic Acylation (Anhydride Ring Opening) Conjugate Stable Thiol-Ynone Bioconjugate (Covalent Linkage) Intermediate->Conjugate Thiol-Yne Click (Michael Addition) Thiol Thiol Target (e.g., Cysteine, pH 7.0) Thiol->Conjugate Thiol-Yne Click (Michael Addition)

Chemical mechanism of dual derivatization via anhydride acylation and thiol-ynone Michael addition.

Quantitative Reaction Parameters

The success of this heterobifunctional linker relies entirely on strict pH control to isolate the reactivity of each module. Below is the quantitative framework for assay design.

ParameterPhase 1: Anhydride-Amine AcylationPhase 2: Ynone-Thiol Michael Addition
Target Nucleophile Primary Amines (Lysine ε-amine, N-terminus)Free Thiols (Cysteine sulfhydryl)
Optimal pH Range 7.5 – 8.56.5 – 7.5
Reaction Temperature 20°C – 25°C (Room Temp)20°C – 37°C
Typical Reaction Time 1 – 2 hours2 – 4 hours
Molar Excess Required 5 – 10x (Reagent : Protein)2 – 5x (Probe : Target)
Competing Side Reaction Hydrolysis of anhydride (forms inactive diacid)Reversible addition at highly alkaline pH

Experimental Workflow & Protocols

Workflow Prep 1. Reagent Prep (10 mM in DMSO) AmineRxn 2. Amine Labeling (1-2h, RT, pH 8.0) Prep->AmineRxn Purify 3. Desalting (Spin Column) AmineRxn->Purify ThiolRxn 4. Cysteine Click (2-4h, RT, pH 7.0) Purify->ThiolRxn QC 5. Validation (Ellman's Assay/MS) ThiolRxn->QC

Step-by-step experimental workflow from reagent preparation to final bioconjugate validation.

Phase 1: Synthesis of the Ynone-Functionalized Probe (Amine Derivatization)

Causality: PETA is highly hydrophobic and its anhydride ring is susceptible to aqueous hydrolysis. Therefore, it must be dissolved in anhydrous DMSO and mixed rapidly into an aqueous buffer at pH 8.0. This specific pH ensures the target primary amines (pKa ~10.5) are sufficiently deprotonated to act as nucleophiles, while preventing the rapid base-catalyzed hydrolysis of the anhydride that occurs at pH > 9.0.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione in anhydrous DMSO to create a 10 mM stock solution. Note: Prepare immediately before use.

  • Buffer Exchange: Equilibrate the target amine-containing molecule (e.g., an antibody or carrier protein) into 100 mM HEPES buffer, pH 8.0. Ensure the concentration is between 1-5 mg/mL.

  • Conjugation: Add the PETA stock to the protein solution at a 10-fold molar excess. Vortex immediately to prevent localized precipitation of the hydrophobic reagent.

  • Incubation: Incubate the mixture for 1.5 hours at room temperature with gentle end-over-end rotation.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. The excess primary amines in Tris will rapidly consume any unreacted anhydride.

  • Purification: Pass the reaction mixture through a Zeba™ Spin Desalting Column (or equivalent SEC column) pre-equilibrated with 100 mM Sodium Phosphate buffer, pH 7.0, to isolate the ynone-functionalized probe.

Phase 2: Site-Selective Cysteine Bioconjugation (Thiol-Yne Click)

Causality: The ynone moiety is a soft electrophile that reacts preferentially with soft nucleophiles like thiols. By dropping the pH to 7.0, we ensure the formation of the highly nucleophilic thiolate anion from cysteine (pKa ~8.3) while keeping primary amines fully protonated, thereby strictly preventing off-target amino-yne additions[3].

Step-by-Step Protocol:

  • Target Preparation: Ensure the target cysteine-containing protein is in a reducing-agent-free buffer (100 mM Sodium Phosphate, pH 7.0). Critical: Reagents like DTT or β-mercaptoethanol will competitively react with the ynone and must be removed via dialysis prior to conjugation.

  • Click Reaction: Add the purified ynone-functionalized probe (from Phase 1) at a 5-fold molar excess to the target protein.

  • Incubation: Incubate for 2 to 4 hours at room temperature in the dark.

  • Final Purification: Remove excess unreacted probe via size exclusion chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

Protocol Self-Validation & Quality Control

A hallmark of a robust assay is an internal, self-validating system. To ensure the trustworthiness of the bioconjugation without immediately relying on complex LC-MS, implement the following orthogonal QC steps:

  • Phase 1 Validation (Amine Depletion): Perform a standard Fluorescamine or Ninhydrin assay on an aliquot of the Phase 1 product. A successful anhydride acylation will result in a measurable decrease in primary amine fluorescence/absorbance compared to the unconjugated control.

  • Phase 2 Validation (Thiol Depletion): Perform an Ellman’s Reagent (DTNB) assay on the Phase 2 reaction mixture prior to final purification. DTNB reacts with free sulfhydryls to yield a yellow product (absorbance at 412 nm). If the ynone-thiol click reaction is successful and complete, the free thiol concentration will drop to near-zero, proving the covalent linkage has been established.

References

  • Combination of cross-linkers including carbon-carbon triple bonds (Google Patents).
  • Site-Selective Modification of Secondary Amine Moieties on Native Peptides, Proteins, and Natural Products with Ynones (ACS Publications - Bioconjugate Chemistry). Available at:[Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry (ACS Publications - Chemical Reviews). Available at:[Link]

Sources

Application

Analytical HPLC Method Development for 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione

Executive Summary & Physicochemical Profiling 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione (CAS: 1329658-14-1) is a highly reactive, bifunctional building block. Structurally, it features an isobenzofuran-1,3-dione (pht...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione (CAS: 1329658-14-1) is a highly reactive, bifunctional building block. Structurally, it features an isobenzofuran-1,3-dione (phthalic anhydride) core conjugated with a 3-phenylpropioloyl moiety (an α,β -alkynyl ketone).

From a chromatographic perspective, this molecule presents a significant analytical challenge: moisture sensitivity . Phthalic anhydrides are notoriously prone to hydrolysis in aqueous or protic environments, rapidly degrading into their corresponding dicarboxylic acids[1]. Furthermore, the alkyne-carbonyl system acts as a strong Michael acceptor, making it susceptible to nucleophilic attack.

Consequently, standard Reversed-Phase HPLC (RP-HPLC) utilizing water and acetonitrile often results in severe on-column degradation, split peaks, and irreproducible retention times. To ensure scientific integrity and absolute accuracy in purity determination, this protocol outlines two orthogonal, self-validating methodologies:

  • Intact Analysis via Normal-Phase HPLC (NP-HPLC): Utilizes a strictly aprotic environment to preserve the anhydride ring.

  • Derivatization-Assisted RP-HPLC: Intentionally converts the unstable anhydride into a stable mono-methyl ester via controlled alcoholysis prior to analysis[1].

Methodological Workflow

HPLC_Workflow A Sample: 5-(3-Phenylpropioloyl) isobenzofuran-1,3-dione B Goal: Intact Anhydride Analysis A->B C Goal: Robust Routine Purity/Stability A->C D Method A: NP-HPLC (Strictly Aprotic) B->D E Method B: RP-HPLC (Pre-column Derivatization) C->E F Diluent: Anhydrous Hexane/THF D->F G Diluent: Methanol (Controlled Alcoholysis) E->G H Column: Silica Mobile Phase: Hexane/THF F->H I Column: C18 Mobile Phase: H2O/MeCN G->I

Decision workflow for the HPLC analysis of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione.

Method A: Intact Analysis via Normal-Phase HPLC (NP-HPLC)

Rationale: To analyze the intact anhydride without artifactual degradation, all protic solvents (water, methanol, ethanol) must be eliminated. NP-HPLC using a silica column and a hydrocarbon-based mobile phase provides a chemically inert environment. Tetrahydrofuran (THF) is selected as the polar modifier instead of alcohols (like Isopropanol) to prevent any slow, uncatalyzed solvolysis during the run.

Chromatographic Conditions
ParameterSpecification
Column Zorbax Rx-SIL (4.6 mm × 150 mm, 5 µm) or equivalent unbonded silica
Mobile Phase Isocratic: Hexane / Anhydrous THF (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection (UV) 254 nm (Primary) and 280 nm (Secondary, for alkyne conjugation)
Run Time 15 minutes
Sample Preparation Protocol (Strictly Anhydrous)

Causality Check: Even trace moisture in the sample diluent will initiate hydrolysis. Glassware must be oven-dried, and solvents must be anhydrous (stored over molecular sieves).

  • Accurately weigh 10.0 mg of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione into a dry 10 mL volumetric flask.

  • Dissolve the standard in 2.0 mL of anhydrous Tetrahydrofuran (THF). Vortex gently until complete dissolution is achieved.

  • Make up to the 10 mL mark with anhydrous Hexane to yield a final concentration of 1.0 mg/mL.

  • Sonicate for 1 minute to ensure homogeneity.

  • Filter the solution through a 0.22 µm PTFE syringe filter (ensure filter housing is compatible with THF/Hexane) directly into an amber, tightly sealed HPLC vial.

  • Critical Step: Inject immediately. Do not leave the sample on the autosampler for extended periods (>12 hours) unless the autosampler is temperature-controlled at 4 °C and purged with dry nitrogen.

Method B: Derivatization-Assisted RP-HPLC (Orthogonal Approach)

Rationale: RP-HPLC is the gold standard for routine QC due to its reproducibility and column longevity. Because the anhydride will inevitably hydrolyze in a water/acetonitrile gradient, we intentionally drive the reaction to completion via alcoholysis prior to injection[1]. Reacting the sample with methanol yields a highly stable mono-methyl ester derivative, which can then be analyzed flawlessly on a standard C18 column[1].

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (4.6 mm × 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program 0-2 min: 10% B 2-12 min: 10% 90% B 12-15 min: 90% B 15-15.1 min: 90% 10% B 15.1-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection (UV) 254 nm
Sample Preparation Protocol (Controlled Alcoholysis)
  • Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask.

  • Add 8.0 mL of HPLC-grade Methanol.

  • Cap the flask tightly and incubate in a water bath at 60 °C for 45 minutes. Heating drives the methanolysis reaction to 100% completion, opening the anhydride ring to form the mono-methyl ester.

  • Remove from the water bath and allow the solution to cool to ambient room temperature.

  • Make up to the 10 mL volume mark with Methanol.

  • Filter through a 0.45 µm PVDF syringe filter into an HPLC vial. The derivatized sample is now highly stable and can be queued for standard RP-HPLC analysis.

Alternative Note on Rapid Intact RP-HPLC: While generally discouraged, intact analysis of anhydrides via RP-HPLC is theoretically possible using highly acidic mobile phases (e.g., 0.1% H3​PO4​ ) to suppress ionization and minimize the hydrolysis rate. Specialized columns with low silanol activity, such as the Newcrom R1, have been utilized for phthalic anhydride under these strict conditions[2]. However, the derivatization method remains vastly superior for quantitative reliability.

System Suitability & Validation Criteria

To ensure the analytical system is performing adequately before running actual samples, the following system suitability criteria must be met (based on 5 replicate injections of the working standard):

ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time RSD (%) 1.0%Check pump seals; verify mobile phase composition.
Peak Area RSD (%) 2.0%Check autosampler syringe for bubbles; verify sample solubility.
Peak Tailing Factor (T) 0.8 T 1.5Replace column frit; check for column voiding.
Theoretical Plates (N) 5,000Flush column with strong solvent; reduce injection volume.
Resolution (Rs) 2.0 (from nearest impurity)Adjust gradient slope (Method B) or THF modifier % (Method A).

References

  • Zhu, L., Song, L., Liu, B., Zhou, Y., Xiang, Y., & Xia, D. (2014). New determination method for sulfonation degree of phthalic anhydride by RP-HPLC. Journal of Chromatographic Science, 52(5), 390-394. URL: [Link]

  • SIELC Technologies. (2018). Separation of Phthalic anhydride on Newcrom R1 HPLC column. SIELC Application Notes. URL: [Link]

Sources

Method

Large-scale synthesis of 4-(Phenylprop-2-ynoyl)phthalic anhydride

An Application Note and Protocol for the Large-Scale Synthesis of 4-(Phenylprop-2-ynoyl)phthalic Anhydride Author: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the large-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Large-Scale Synthesis of 4-(Phenylprop-2-ynoyl)phthalic Anhydride

Author: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-(Phenylprop-2-ynoyl)phthalic Anhydride, more commonly known as 4-Phenylethynylphthalic Anhydride (4-PEPA). 4-PEPA is a critical chemical intermediate, primarily utilized as a high-performance, thermosetting end-capping agent for polyimide resins in the aerospace and microelectronics industries.[1] Its rigid, triple-bond structure facilitates a high glass transition temperature (Tg) and excellent thermal stability in the cured polymers. This guide details a robust, two-step synthetic protocol commencing with a Sonogashira coupling reaction, followed by chemical dehydration. It is intended for researchers, chemists, and process development professionals with a strong background in experimental organic chemistry.

Scientific Principles and Mechanistic Overview

The synthesis of 4-PEPA is efficiently achieved through a two-stage process. The core of this synthesis is the formation of a carbon-carbon bond between an aromatic halide and a terminal alkyne, a reaction known as the Sonogashira coupling.

Stage 1: Sonogashira Coupling The first stage involves the palladium- and copper-cocatalyzed cross-coupling of 4-bromophthalic acid with phenylacetylene.[2]

  • Causality of Component Selection:

    • 4-Bromophthalic Acid: This serves as the aromatic halide backbone, providing the phthalic acid moiety.

    • Phenylacetylene: This is the terminal alkyne that introduces the phenylethynyl group.

    • Palladium Catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II), Pd(PPh₃)₂Cl₂): The palladium complex is the primary catalyst. Its mechanism involves an oxidative addition to the aryl-bromide bond, followed by transmetalation with the copper(I) acetylide, and finally, reductive elimination to yield the product and regenerate the active palladium(0) species.

    • Copper(I) Iodide (CuI): As a co-catalyst, CuI reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the palladium complex, which is a crucial and rate-determining step in the catalytic cycle.[2]

    • Solvent and Base: A mixture of an aprotic solvent (e.g., Tetrahydrofuran - THF) and an organic base (e.g., Triethylamine - Et₃N) is used. The solvent solubilizes the reactants, while the base neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide.[1]

Stage 2: Dehydration and Cyclization The product of the Sonogashira coupling is 4-phenylethynylphthalic acid. This dicarboxylic acid is then converted to the desired anhydride via dehydration.

  • Causality of Component Selection:

    • Acetic Anhydride: This is a powerful and common dehydrating agent used to form cyclic anhydrides from dicarboxylic acids. It reacts with the two carboxylic acid groups, eliminating a molecule of water and forming the five-membered anhydride ring. The byproducts, acetic acid, are volatile and easily removed.[2]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Stage 1: Sonogashira Coupling cluster_1 Stage 2: Dehydration A 4-Bromophthalic Acid E Reaction at 70-85°C under Argon A->E B Phenylacetylene B->E C Catalyst System (Pd(PPh₃)₂Cl₂ / CuI) C->E D Solvent/Base (THF / Et₃N) D->E F Work-up & Isolation E->F G 4-Phenylethynylphthalic Acid (Intermediate) F->G I Dehydration Reaction G->I Intermediate Transfer H Acetic Anhydride H->I J Crystallization & Purification I->J K 4-Phenylethynylphthalic Anhydride (Final Product) J->K

Caption: Overall workflow for the synthesis of 4-PEPA.

Safety and Handling

Expertise Insight: Large-scale synthesis magnifies all potential hazards. A thorough risk assessment must be conducted before commencing any work. This protocol involves hazardous materials, and adherence to safety procedures is mandatory.

  • Phthalic Anhydride and Derivatives: Corrosive and can cause severe eye damage, skin irritation, and respiratory irritation. May cause allergic skin or respiratory reactions.[3]

  • Phenylacetylene: Flammable liquid and vapor. Handle in a well-ventilated fume hood away from ignition sources.

  • Palladium Catalysts: Can be toxic and are costly. Avoid inhalation of dust.

  • Solvents (THF, Acetic Anhydride): Flammable and irritants. THF can form explosive peroxides upon storage. Always use freshly distilled or certified peroxide-free THF.

  • Triethylamine (Et₃N): Flammable, corrosive, and toxic. Has a strong, unpleasant odor.

Mandatory Personal Protective Equipment (PPE):

  • Splash-proof chemical safety goggles and a face shield.

  • Flame-resistant lab coat.

  • Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).

  • Use all reagents within a certified chemical fume hood.[4]

Emergency Preparedness:

  • Ensure an emergency eyewash station and safety shower are immediately accessible.[5]

  • Keep appropriate fire extinguishers (e.g., dry chemical, CO₂) readily available.[6]

Protocol for Large-Scale Synthesis of 4-PEPA

This protocol is designed for a ~1 mole scale synthesis. Adjustments for other scales should maintain the molar ratios of the reactants.

Materials and Equipment

Reagents:

ReagentFormulaM.W.Amount (g)MolesMolar Eq.Purity
4-Bromophthalic AcidC₈H₅BrO₄245.03245.01.001.00≥98%
PhenylacetyleneC₈H₆102.14112.41.101.10≥98%
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.903.510.0050.005-
Copper(I) Iodide (CuI)CuI190.451.900.010.01≥99%
Triethylamine (Et₃N)C₆H₁₅N101.19303.63.003.00≥99.5%
Tetrahydrofuran (THF)C₄H₈O72.112.5 L--Anhydrous
Acetic AnhydrideC₄H₆O₃102.091.0 L--≥99%
Hydrochloric Acid (HCl)HCl36.46~500 mL--3M Aq. Sol.

Equipment:

  • 10 L three-neck round-bottom flask

  • Mechanical stirrer with a gas-tight seal

  • Reflux condenser with a gas inlet/outlet

  • Heating mantle with temperature controller and thermocouple

  • Dropping funnel (1 L)

  • Inert gas supply (Argon or Nitrogen) with bubbler

  • Large Büchner funnel and vacuum flask for filtration

  • Drying oven (vacuum compatible)

Stage 1: Synthesis of 4-Phenylethynylphthalic Acid
  • Reactor Setup: Assemble the 10 L flask with the mechanical stirrer, reflux condenser, and a thermocouple. Ensure all glassware is oven-dried and assembled while hot under a stream of argon to ensure an inert atmosphere.

  • Reagent Charging: To the flask, add 4-bromophthalic acid (245.0 g, 1.00 mol), Pd(PPh₃)₂Cl₂ (3.51 g, 0.005 mol), and CuI (1.90 g, 0.01 mol).

  • Solvent Addition: Add anhydrous THF (1.5 L) and triethylamine (303.6 g, 3.00 mol) to the flask. Begin stirring to form a suspension.

  • Phenylacetylene Addition: In the dropping funnel, add phenylacetylene (112.4 g, 1.10 mol) dissolved in anhydrous THF (1.0 L).

  • Reaction Execution: Heat the reaction mixture to 75-80°C. Once the temperature has stabilized, add the phenylacetylene solution dropwise over 2 hours.

    • Expertise Insight: A controlled, slow addition of the alkyne is crucial on a large scale to manage the exotherm of the reaction and prevent uncontrolled side reactions.

  • Reaction Monitoring: Maintain the reaction temperature at 75-80°C for 12-16 hours after the addition is complete.[2] The reaction progress can be monitored by TLC or HPLC by observing the disappearance of the 4-bromophthalic acid starting material.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The triethylammonium bromide salt will precipitate. Filter the mixture through a Büchner funnel to remove the salt and wash the filter cake with a small amount of THF.

  • Solvent Removal: Combine the filtrates and remove the THF and excess triethylamine under reduced pressure using a rotary evaporator.

  • Acidification and Isolation: To the resulting residue, add 2 L of water and stir. Slowly add 3M HCl until the pH is ~1-2. A solid precipitate of 4-phenylethynylphthalic acid will form.

    • Trustworthiness Check: The precipitation at low pH confirms the formation of the dicarboxylic acid, which is insoluble in acidic aqueous media.

  • Washing and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 1 L) to remove any remaining salts. Dry the white to off-white solid in a vacuum oven at 80°C to a constant weight. The expected yield is 80-90%.

Stage 2: Synthesis of 4-Phenylethynylphthalic Anhydride (4-PEPA)
  • Reactor Setup: In a 5 L flask equipped with a mechanical stirrer and reflux condenser, add the dried 4-phenylethynylphthalic acid from Stage 1.

  • Dehydration: Add acetic anhydride (1.0 L) to the flask. Heat the mixture to reflux (approx. 140°C) and maintain for 3-4 hours. The solid will dissolve as it converts to the more soluble anhydride.

  • Crystallization: After the reaction is complete, cool the solution slowly to room temperature, and then further cool in an ice bath for 2 hours. The 4-PEPA product will crystallize out of the solution.

    • Expertise Insight: Slow, controlled cooling is key to obtaining large, pure crystals, which simplifies the final purification.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with cold hexanes or diethyl ether to remove residual acetic acid and acetic anhydride.

  • Drying: Dry the final product in a vacuum oven at 100°C to a constant weight. The expected yield for this step is >90%.

Product Characterization

The final product should be a crystalline solid.

  • Melting Point: 149-151°C[2]

  • Appearance: White to pale yellow crystalline solid.

  • Spectroscopic Analysis: The structure should be confirmed using IR, ¹H NMR, and ¹³C NMR spectroscopy.

    • IR: Look for characteristic anhydride C=O stretches (~1850 and 1770 cm⁻¹) and the alkyne C≡C stretch (~2210 cm⁻¹).

    • ¹H NMR: Confirm the presence of aromatic protons in the correct ratios and integrations.

The chemical structures of the key molecules are depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A label_A 4-Bromophthalic Acid C A->C  Stage 1   B label_B Phenylacetylene label_C 4-Phenylethynylphthalic Acid D C->D  Stage 2   label_D 4-PEPA

Caption: Key chemical structures in the synthesis of 4-PEPA.

References

  • Iordache, F., et al. (2001). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Revue Roumaine de Chimie, 46(8), 835–845. Link

  • Dubey, et al. (1996). Phthalic Anhydride--A Valuable Petrochemical. Asian Journal of Chemistry, 8(3), 341-346. Link

  • CN101550121A - Method for preparing 4-phenylacetylene phthalic anhydride from 4-bromophthalic acid and phenylacetylene. Google Patents. Link

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Phenylethynylphthalic Anhydride, a Useful End-Capping Agent for Polyimides. ResearchGate. Link

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phthalic anhydride. Link

  • Wikipedia. (n.d.). Phthalic anhydride. Link

  • Michael, A. (1909). The acids of the phenylpropiolic series and their condensation to naphthalene derivatives. American Chemical Journal, 41(2), 112-145. Link

  • Roy, D. A., & Hoye, T. R. (2015). Rapid (≤25 °C) cycloisomerization of anhydride-tethered triynes to benzynes. PMC. Link

  • ChemicalBook. (2019). Applications of Phthalic anhydride. Link

  • Fisher Scientific. (n.d.). Safety Data Sheet: Phthalic anhydride. Link

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Link

  • RSC Publishing. (2025). Formation of phthalic anhydride from nighttime oxidation of various heterocyclic volatile organic compounds: implications for wildfire smoke. RSC Publishing. Link

  • American Chemical Society. (2006). Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. Macromolecules, 39(10), 3491–3498. Link

  • ACS Publications. (2022). High-Pressure Synthesis of Highly Conjugated Polymers via Synergistic Polymerization of Phenylpropiolic Acid. ACS Applied Polymer Materials. Link

  • RSC Publishing. (n.d.). Formation of Phthalic Anhydride from Nighttime Oxidation of Various Heterocyclic Volatile Organic Compounds: Implications for Wildfire Smoke. Environmental Science: Atmospheres. Link

  • Thames River Chemical Corp. (2017). Safety Data Sheet: Phthalic anhydride. Link

  • Inovapotek. (n.d.). Understanding Phthalic Anhydride and Its Applications. Link

  • ResearchGate. (n.d.). Synthesis and properties of phenylpropiolic acid oligomers. ResearchGate. Link

  • Asian Publication Corporation. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry, 23(7), 2969-2972. Link

  • AIP Publishing. (2023). Phenylpropiolic acid isolated in cryogenic nitrogen and xenon matrices. The Journal of Chemical Physics. Link

  • musechem.com. (n.d.). Phthalic Anhydride Hazards Overview and Storage Considerations. Link

  • Alveg. (2025). Safety Data Sheet: Phthalic Anhydride. Link

Sources

Application

Experimental setup for high-temperature polymerization with PETA

Application Note & Protocol Topic: Experimental Setup for High-Temperature Polymerization of Pentaerythritol Tetraacrylate (PETA) Audience: Researchers, scientists, and drug development professionals. Abstract Pentaeryth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Experimental Setup for High-Temperature Polymerization of Pentaerythritol Tetraacrylate (PETA)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pentaerythritol tetraacrylate (PETA) is a tetrafunctional monomer renowned for its capacity to form densely cross-linked polymer networks upon polymerization.[1] This high degree of cross-linking imparts exceptional hardness, thermal stability, and chemical resistance to the resulting material, making it a critical component in the development of high-performance coatings, adhesives, and composites.[1][2][3] High-temperature polymerization, typically initiated by thermal free-radical initiators, is a key method to achieve rapid and efficient curing. This document provides a comprehensive guide to the experimental setup, protocol, and characterization of PETA polymerized at elevated temperatures. It is designed to offer both the theoretical underpinnings and practical, field-proven insights necessary for successful implementation.

Theoretical Background: The Science of High-Temperature Acrylate Polymerization

The high-temperature polymerization of PETA is a free-radical chain-growth process. The entire process can be understood through three primary stages: initiation, propagation, and termination.

1.1. Initiation: The Generation of Free Radicals The process begins with a thermal initiator, a molecule that decomposes under heat to form highly reactive free radicals.[4] Common thermal initiators for acrylate polymerization include organic peroxides (e.g., benzoyl peroxide, dicumyl peroxide) and azo compounds (e.g., azobisisobutyronitrile - AIBN).[4][5] The choice of initiator is critical and is dictated by its 10-hour half-life temperature (T½) , the temperature at which 50% of the initiator will decompose in 10 hours.[6] For high-temperature polymerization, an initiator with a T½ that aligns with the desired reaction temperature is selected to ensure a controlled and sustained supply of radicals.

1.2. Propagation and Cross-linking Once formed, the initiator radical (R•) attacks the carbon-carbon double bond of a PETA acrylate group, creating a new, larger radical. This new radical then propagates by reacting with subsequent PETA monomers. Because PETA has four reactive acrylate groups, the growing polymer chains rapidly connect with one another, forming a three-dimensional covalent network.[1][7] This cross-linking is responsible for the dramatic shift from a liquid monomer to a hard, insoluble thermoset polymer.[8] Increased functionality, as in the case of tetrafunctional PETA, leads to faster polymerization and higher cross-link density compared to di- or tri-functional acrylates.[9][10]

1.3. Kinetics at High Temperature Performing the polymerization at high temperatures (>120°C) offers several advantages, including the production of polymers with specific molecular weights and rapid curing times.[11][12] However, it also introduces complexities. At elevated temperatures, secondary reactions such as β-scission (chain breaking) and intramolecular chain transfer can become more significant, influencing the final network structure.[13] Additionally, acrylate polymerization is highly exothermic, and at high temperatures, the reaction can accelerate rapidly (a phenomenon known as the Trommsdorff or gel effect), which requires careful temperature control to prevent a runaway reaction.[14][15]

Materials and Equipment

2.1. Chemicals and Reagents

  • Pentaerythritol tetraacrylate (PETA), inhibited (e.g., with 350 ppm MEHQ)[16][17]

  • Thermal Initiator (e.g., Dicumyl Peroxide, Benzoyl Peroxide - BPO, or 2,2'-Azobis(isobutyronitrile) - AIBN)[4]

  • Inhibitor remover columns (optional, if inhibitor-free monomer is required)[17]

  • Nitrogen or Argon gas, high purity

  • Solvents for cleaning (e.g., Acetone, Isopropanol)

2.2. Equipment

  • High-temperature reaction vessel (e.g., stainless steel reactor, thick-walled glass reaction tube)[18]

  • Heating system with precise temperature control (e.g., heating mantle, oil bath, or programmable oven)

  • Magnetic stirrer and stir bar or overhead mechanical stirrer

  • Thermocouple or temperature probe

  • Schlenk line or glove box for inert atmosphere control[19]

  • Analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, thermal gloves, lab coat, chemical-resistant gloves (Nitrile is recommended; avoid PVC and natural rubber).[20][21]

Experimental Protocols

Protocol 1: Preparation of the PETA-Initiator Formulation

Causality: Proper and homogenous mixing of the initiator into the monomer is crucial for uniform polymerization. Clumps of initiator can create "hot spots" leading to uncontrolled reactions. The concentration of the initiator directly impacts the polymerization rate and the final cross-link density.

  • Determine Formulation: Decide on the weight percentage of the thermal initiator. A typical starting range is 0.5-2.0 wt%. Lower concentrations lead to slower reactions and potentially higher molecular weight between cross-links, while higher concentrations accelerate the reaction.

  • Weighing: On an analytical balance, accurately weigh the PETA monomer in a clean beaker. In a separate weigh boat, weigh the required amount of thermal initiator.

  • Mixing: Add the initiator to the PETA monomer. Place a magnetic stir bar in the beaker and stir the mixture on a magnetic stir plate at room temperature. Gentle warming (to ~40-50°C) can be applied to aid dissolution, but care must be taken not to approach the initiator's decomposition temperature.

  • Degassing (Optional but Recommended): To remove dissolved oxygen, which can inhibit free-radical polymerization, gently bubble nitrogen or argon gas through the mixture for 15-20 minutes.

Protocol 2: High-Temperature Bulk Polymerization

Causality: This protocol describes bulk polymerization, where the reaction proceeds without a solvent. An inert atmosphere is essential because oxygen scavenges free radicals, terminating polymerization chains prematurely, especially at the surface.[22] Precise temperature control is paramount to manage the reaction's exotherm and achieve a uniformly cured material.

  • Reactor Setup: Place the desired amount of the PETA-initiator formulation into the reaction vessel. Insert a temperature probe to monitor the internal temperature of the reaction mixture.

  • Inert Atmosphere: Seal the reactor and purge thoroughly with nitrogen or argon for at least 15-20 minutes to displace all oxygen. Maintain a slight positive pressure of the inert gas throughout the reaction.

  • Heating Program: Begin heating the vessel according to a pre-determined temperature program. A gradual ramp to the target temperature is often preferred over a sudden step-change to ensure uniform heating. The target temperature should be selected based on the thermal initiator's properties (see Table 2).

  • Polymerization: Hold the mixture at the target temperature for the desired duration. The time required for full curing can range from minutes to hours, depending on the temperature, initiator, and sample volume. Monitor the internal temperature closely; a sharp increase above the setpoint indicates the reaction exotherm.

  • Cooling: Once the polymerization is complete, turn off the heating and allow the reactor to cool down slowly to room temperature. Rapid cooling can induce internal stresses and cracks in the polymer.

  • Sample Retrieval: Once cooled, carefully open the reactor and retrieve the solid, cross-linked PETA polymer.

Diagram: Experimental Workflow

The following diagram outlines the complete workflow from material preparation to final polymer characterization.

G cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization PETA Weigh PETA Monomer Mix Mix & Dissolve Initiator in PETA PETA->Mix Initiator Weigh Thermal Initiator Initiator->Mix Degas Degas with N2/Ar Mix->Degas Load Load into Reactor Degas->Load Purge Purge with Inert Gas Load->Purge Heat Apply Temperature Program Purge->Heat Cool Controlled Cooling Heat->Cool Retrieve Retrieve Cured Polymer Cool->Retrieve FTIR FTIR Analysis Retrieve->FTIR DSC DSC/TGA Analysis Retrieve->DSC Mech Mechanical Testing Retrieve->Mech

Caption: Workflow for High-Temperature PETA Polymerization.

Protocol 3: Characterization of the Cured Polymer

Causality: Characterization is a self-validating step to confirm the success and extent of the polymerization. Each technique provides unique information about the chemical and physical properties of the newly formed polymer network.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Purpose: To confirm the conversion of acrylate double bonds.

    • Procedure: Acquire an FTIR spectrum of the liquid PETA monomer and the cured polymer.

    • Analysis: Look for the disappearance or significant reduction of peaks associated with the C=C double bond, typically around 1635 cm⁻¹ and 810 cm⁻¹.[23]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) of the polymer.[24]

    • Procedure: Heat a small sample of the cured polymer in a DSC instrument under a nitrogen atmosphere.

    • Analysis: The Tg is a key indicator of the polymer's cross-link density and thermal stability. A higher Tg often correlates with a more densely cross-linked network.[3] For highly cross-linked PETA, the Tg may be difficult to detect or appear as a very broad transition.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess the thermal stability of the polymer.

    • Procedure: Heat a sample of the cured polymer on a TGA balance while monitoring its weight loss as a function of temperature.

    • Analysis: The onset of decomposition temperature indicates the upper limit of the material's thermal stability.

  • Sol-Gel Analysis:

    • Purpose: To quantify the insoluble, cross-linked portion (gel fraction) of the polymer.[8]

    • Procedure: Weigh a sample of the cured polymer (W_initial). Submerge it in a good solvent (e.g., acetone) for 24-48 hours to extract any unreacted monomer or soluble polymer chains (the "sol" fraction). Remove the swollen sample, dry it completely in a vacuum oven until a constant weight is achieved (W_final).

    • Analysis: The gel fraction is calculated as: Gel Fraction (%) = (W_final / W_initial) * 100. A high gel fraction (>95%) indicates a successful and efficient polymerization.[8]

Data Presentation & Interpretation

Table 1: Typical Properties of PETA Monomer

Property Value Source
Chemical Formula C₁₇H₂₀O₈ [17]
Molar Mass 352.34 g/mol [17]
Functionality 4 Acrylate Groups [1]
Density ~1.19 g/mL at 25°C

| Appearance | Clear, viscous liquid | - |

Table 2: Common Thermal Initiators for Acrylate Polymerization

Initiator Abbreviation 10-hr Half-Life Temp. (T½) Comments
2,2'-Azobis(isobutyronitrile) AIBN ~65°C Suitable for lower temperature polymerization.[6]
Benzoyl Peroxide BPO ~73°C Widely used, but can cause yellowing.[4]
Dicumyl Peroxide DCP ~117°C Excellent for high-temperature cross-linking.[5][25]

| 1,1-Di(tert-butylperoxy)cyclohexane | - | ~92°C | Good for moderate to high temperatures.[6] |

Diagram: PETA Cross-linking Mechanism

This diagram illustrates how a single initiator radical leads to the formation of a complex polymer network with PETA.

G R R• PETA1 PETA R->PETA1 Initiation Chain1 R-PETA• PETA1->Chain1 PETA2 PETA Chain1->PETA2 Propagation Chain2 R-PETA-PETA• PETA2->Chain2 PETA3 PETA Chain2->PETA3 Cross-linking Crosslink Cross-linked Network Chain2->Crosslink PETA3->Crosslink

Caption: Free-Radical Cross-linking of PETA Monomers.

Safety Precautions and Troubleshooting

5.1. Critical Safety Guidelines

  • Handling Acrylates: Acrylate monomers can cause skin irritation and sensitization.[26] Always wear appropriate PPE, including double gloves and safety goggles.[21] Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[20]

  • High Temperatures: Use thermal gloves and a face shield when working with the heated reactor. Ensure the reactor is pressure-rated for the temperatures being used.

  • Uncontrolled Polymerization: High-temperature acrylate polymerization is highly exothermic and can lead to a runaway reaction if not controlled.[14][27] Always start with small quantities and have a cooling bath (e.g., ice water) on standby. Ensure the reactor has adequate heat dissipation. Never leave a high-temperature polymerization unattended.

  • Storage: Store PETA monomer in a cool, dark place, away from heat and sunlight, to prevent premature polymerization.[17] Ensure the container is vented as recommended by the supplier, as the inhibitor requires oxygen to be effective.[27]

Table 3: Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or Gummy Polymer 1. Oxygen inhibition.2. Insufficient initiator concentration.3. Reaction temperature too low or time too short. 1. Ensure thorough inert gas purging.2. Increase initiator concentration (e.g., from 0.5% to 1.0%).3. Increase reaction temperature or extend reaction time.
Polymer is Brittle or Cracked 1. Cross-link density is too high.2. Thermal stress from rapid cooling. 1. Reduce initiator concentration.2. Implement a slow, controlled cooling ramp after polymerization.
Reaction is Too Fast (Runaway) 1. Initiator concentration too high.2. Poor heat dissipation from the reactor.3. Set temperature is too high for the chosen initiator. 1. Reduce initiator concentration.2. Use a smaller reaction volume or a reactor with better heat transfer (e.g., oil bath vs. heating mantle).3. Select an initiator with a higher T½ or lower the set temperature.

| Yellowing of Final Polymer | 1. Use of Benzoyl Peroxide (BPO) initiator.2. Oxidation at high temperatures. | 1. Switch to a non-peroxide initiator like AIBN (if temps allow) or a different peroxide.2. Ensure a robust inert atmosphere is maintained throughout the process. |

References

  • Thermal Initiators as Additives for Photopolymerization of Methacrylates upon Blue Light. (2020). Polymers, 12(5), 1144. Available at: [Link]

  • Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. (2019). Computational Quantum Chemistry. Available at: [Link]

  • Pentaerythritol tetraacrylate. Wikipedia. Available at: [Link]

  • Safe Handling Guide UV/EB Materials. (2017). Specialty Chemicals. Available at: [Link]

  • 10 Acrylic Plastic Safety Tips To Know. (2024). Acme Plastics. Available at: [Link]

  • Can Acrylic Sheets Withstand Heat? Everything You Need to Know. (2025). T&T Plastic Land. Available at: [Link]

  • Acrylate monomer and different radical thermal initiators with their 10 h half-life temperature. ResearchGate. Available at: [Link]

  • Dual-cure photochemical/thermal polymerization of acrylates: a photoassisted process at low light intensity. (2014). Polymer Chemistry, 5(13), 4046-4054. Available at: [Link]

  • The effect of acrylate functionality on frontal polymerization velocity and temperature. (2019). Polymer Chemistry, 10(21), 2690-2696. Available at: [Link]

  • Synthesis and Properties of Polyacrylate Emulsion Modified by Pentaerythritol Tetraacrylate. (2013). Advanced Materials Research, 781-784, 520-523. Available at: [Link]

  • The effect of acrylate functionality on frontal polymerization velocity and temperature. (2019). LSU Scholarly Repository. Available at: [Link]

  • Why I Consider PETA to Be One of the Most Important Monomers in the UV/EB Curing Industry. (2025). EASTOMAT. Available at: [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. Available at: [Link]

  • Chemical Method Based on Thermally Activated Free Radical Polymerization to Determine the Temperature in Thermoplasmonics. (2022). ACS Applied Polymer Materials, 4(10), 7803–7809. Available at: [Link]

  • Studies of Higher Temperature Polymerization of n-butyl Methacrylate and n-butylacrylate. ResearchGate. Available at: [Link]

  • Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. Available at: [Link]

  • Thermal stability of polyethylene terephthalate. (1981). Polymer Engineering & Science, 21(11), 698-701. Available at: [Link]

  • SAFETY DATA SHEET - AgiSyn 2822. (2012). Covestro. Available at: [Link]

  • Bulk Polymerization. University of Bonn. Available at: [Link]

  • Multistep Bulk-/Gas-Phase Polymerization of Propene in a Reaction Calorimeter. (2022). Macromolecular Reaction Engineering, 16(5), 2200018. Available at: [Link]

  • Kinetic principles of chemical cross-link formation for protein–protein interactions. (2021). PNAS, 118(17), e2021748118. Available at: [Link]

  • State of the Art in Dual-Curing Acrylate Systems. (2018). Polymers, 10(2), 184. Available at: [Link]

  • Free-Radical Frontal Polymerization: Self-Propagating Thermal Reaction Waves. ResearchGate. Available at: [Link]

  • One-pot synthesis of liquid photocrosslinkable poly(l-lactide) with terminal triacrylate. (2021). Scientific Reports, 11, 1963. Available at: [Link]

  • Experimental and Mechanistic Modeling Study of Self-Initiated High-Temperature Polymerization of Ethyl Acrylate. (2019). Industrial & Engineering Chemistry Research, 58(49), 22239–22251. Available at: [Link]

  • Cross-linking routes of the PETA (a), PETTA (b) and DPEPA (c) multifunctional monomers. ResearchGate. Available at: [Link]

  • Thermal stability of polyethylene terephthalate (PET): Oligomer distribution and formation of volatiles. ResearchGate. Available at: [Link]

  • Influence of Cross-Linking and Crystalline Morphology on the Shape-Memory Properties of PET/PEN/PCL Copolyesters Using Trimesic Acid and Glycerol. (2023). Polymers, 15(9), 2101. Available at: [Link]

  • Free-radical polymerization at higher temperatures: Systems impacts of secondary reactions. ResearchGate. Available at: [Link]

  • Educational series: characterizing crosslinked polymer networks. (2024). Polymer Chemistry, 15(4), 305-316. Available at: [Link]

  • Recent Overview and Future Research Prospects of Cross-linked Polyethylene Materials. (2024). Polymers, 16(18), 2533. Available at: [Link]

  • Polyethylenterephthalat PET- an in-depth investigation. Linseis. Available at: [Link]

  • Pentaerythritol tetraacrylate - Safety Data Sheet. (2017). Scientific Polymer Products, Inc. Available at: [Link]

  • Simulation of Chemical Kinetics of Elastomer Crosslinking by Organic Peroxides. ResearchGate. Available at: [Link]

  • Kinetics of Cross-Linking Reaction of Epoxy Resin with Hydroxyapatite-Functionalized Layered Double Hydroxides. (2021). Polymers, 13(15), 2410. Available at: [Link]

  • Polymerisation under investigation (A), experimental setup for the... ResearchGate. Available at: [Link]

  • Influence of Pentaerythritol Tetraacrylate Crosslinker on Polycarboxylate Superplasticizer Performance in Cementitious System. (2022). Polymers, 14(4), 819. Available at: [Link]

  • Effect of temperature in the free radical polymerization of acrylic acid. (2016). ResearchGate. Available at: [Link]

  • On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymerization. (2018). Processes, 6(1), 5. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling for Alkynyl Anhydride Synthesis

Welcome to the Advanced Technical Support Center for organometallic cross-coupling. Synthesizing alkynyl-substituted anhydrides—such as 4-(phenylethynyl)phthalic anhydride (PEPA), a critical end-capping agent for high-pe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for organometallic cross-coupling. Synthesizing alkynyl-substituted anhydrides—such as 4-(phenylethynyl)phthalic anhydride (PEPA), a critical end-capping agent for high-performance thermosetting polyimides—presents unique chemical challenges [1].

Unlike standard aryl halides, cyclic anhydrides are highly electrophilic. Subjecting them to traditional Sonogashira conditions often results in rapid nucleophilic degradation before the catalytic cycle can complete [2]. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield carbon-carbon bond formation while preserving the fragile anhydride moiety.

Mechanistic Causality & Reaction Pathways

To optimize this reaction, one must understand the competing kinetics at play. The palladium-catalyzed cross-coupling must outpace the nucleophilic attack on the anhydride carbonyls. When utilizing standard amine bases (e.g., Triethylamine) or in the presence of trace moisture, the oxidative addition intermediate ( trans -Pd(II)L₂ArX) is rapidly diverted into irreversible degradation pathways.

G Pd0 Pd(0)L2 Active Catalyst PdII_Ox trans-Pd(II)L2(Ar)X (Aryl = Anhydride) Pd0->PdII_Ox Oxidative Addition (Halo-phthalic anhydride) PdII_Trans trans-Pd(II)L2(Ar)(C≡CR) PdII_Ox->PdII_Trans Transmetalation (Cu-Acetylide) Degradation1 Diacid Byproduct (Hydrolysis) PdII_Ox->Degradation1 H2O trace Degradation2 Amide Byproduct (Nucleophilic Attack) PdII_Ox->Degradation2 1°/2° Amine Base Product Alkynyl Anhydride Target Product PdII_Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig 1. Sonogashira cycle for anhydride synthesis with competing degradation pathways.

Self-Validating Experimental Protocol

Target: Synthesis of 4-(Phenylethynyl)phthalic anhydride (PEPA) from 4-iodophthalic anhydride. Rationale: This protocol utilizes a non-nucleophilic base ( N,N -Diisopropylethylamine, DIPEA) and strict non-aqueous workup to prevent anhydride hydrolysis [1].

Step-by-Step Methodology
  • Reagent Preparation & Catalyst Loading:

    • Charge an oven-dried Schlenk flask with 4-iodophthalic anhydride (1.0 equiv, 10 mmol), PdCl2​(PPh3​)2​ (2 mol%), and CuI (4 mol%).

    • Validation Checkpoint: The solid mixture must appear as a uniform pale yellow. Green or brown discoloration indicates Cu(II) oxidation or Pd-black formation; discard if observed.

  • Solvent & Base Addition:

    • Under positive Argon pressure, inject 30 mL of anhydrous Toluene and DIPEA (2.0 equiv).

    • Causality: Toluene is chosen over DMF because it is non-hygroscopic, drastically reducing the risk of moisture ingress. DIPEA provides the necessary basicity without the nucleophilic risk associated with primary/secondary amine impurities found in standard Triethylamine.

  • Degassing (Critical Step):

    • Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Removing dissolved oxygen prevents the Cu(I)-catalyzed Glaser homocoupling of the alkyne.

  • Alkyne Addition & Catalytic Coupling:

    • Inject phenylacetylene (1.1 equiv) dropwise. Stir the reaction at 25 °C for 12 hours.

    • Validation Checkpoint: Monitor the reaction via GC-MS by quenching a 50 μ L aliquot in dry DCM. The reaction is complete when the m/z peak for 4-iodophthalic anhydride disappears. Do not use standard silica TLC , as the silica matrix will hydrolyze the product on the plate, yielding false negatives.

  • Non-Aqueous Workup & Isolation:

    • Filter the crude mixture through a pad of oven-dried Celite under Argon to remove Pd/Cu salts and the insoluble DIPEA-hydroiodide byproduct.

    • Evaporate the filtrate under reduced pressure.

  • Purification:

    • Sublimate the crude solid at 100 °C under high vacuum, followed by recrystallization from anhydrous chloroform.

    • Validation Checkpoint: FTIR spectroscopy must confirm success via characteristic anhydride C=O asymmetric/symmetric stretches at ~1850 and 1770 cm⁻¹, with an absolute absence of broad O-H stretches above 3000 cm⁻¹.

Workflow Prep 1. Reagent Prep (Strictly Anhydrous) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Catalytic Coupling (25°C - 50°C) Degas->React Quench 4. Non-Aqueous Quench (Celite Filtration) React->Quench Purify 5. Sublimation / Recrystallization Quench->Purify

Fig 2. Self-validating experimental workflow for moisture-sensitive anhydride cross-coupling.

Troubleshooting & FAQs

Q: Why does my anhydride starting material convert into an intractable baseline mass during the reaction? A: This is the most common failure mode and is caused by nucleophilic ring-opening . Cyclic anhydrides are highly susceptible to attack by protic nucleophiles. If your amine base contains trace primary/secondary amines, or if your solvent is not strictly anhydrous, the anhydride will open to form an amic acid or a diacid. These byproducts not only destroy your yield but also strongly chelate the palladium center, permanently poisoning the catalyst. Actionable Fix: Switch to a sterically hindered base like DIPEA and ensure all solvents are passed through activated alumina columns.

Q: I am using 4-bromophthalic anhydride instead of the iodo-derivative to save costs, but my yields are abysmal. How do I optimize this? A: The issue lies in the oxidative addition barrier . The C–Br bond has a significantly higher bond dissociation energy than the C–I bond. Standard catalysts like Pd(PPh3​)4​ require elevated temperatures (>80 °C) to insert into the C–Br bond. However, heating an anhydride in the presence of an amine base exponentially increases the rate of nucleophilic degradation [2]. Actionable Fix: You must accelerate oxidative addition at room temperature. Switch your catalyst system to Pd(OAc)2​ with electron-rich, sterically demanding ligands like XPhos. This lowers the activation energy, allowing the coupling to proceed at 25–40 °C before thermal degradation of the anhydride can occur.

Q: My GC-MS shows a large peak corresponding to a diyne. How do I prevent this? A: You are observing Glaser homocoupling , a copper-mediated side reaction. In the presence of trace oxygen, the copper(I) acetylide intermediate undergoes oxidative dimerization, consuming your alkyne and generating a diyne. Actionable Fix: Implement strict Schlenk techniques. If the problem persists, transition to a Copper-Free Sonogashira protocol using Pd(OAc)2​ / XPhos and an inorganic base (e.g., Cs2​CO3​ ) in anhydrous dioxane to completely eliminate the copper-dependent homocoupling pathway [3].

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of specific parameter optimizations when coupling highly electrophilic halo-anhydrides.

Reaction ParameterStandard ConditionOptimized ConditionYield ImpactMechanistic Rationale
Base Selection Triethylamine (TEA) N,N -Diisopropylethylamine+25% Increased steric bulk prevents transient nucleophilic attack on the highly electrophilic anhydride carbonyls.
Catalyst System Pd(PPh3​)4​ / CuI Pd(OAc)2​ / XPhos (Cu-free)+30% Eliminates Cu-catalyzed Glaser homocoupling and allows lower temperature activation for C-Br bonds.
Solvent Choice DMF (Hygroscopic)Anhydrous Toluene / THF+40% Non-hygroscopic solvents prevent moisture accumulation, completely suppressing diacid formation via hydrolysis.
Workup Method Aqueous ExtractionDry Celite Filtration+15% Avoids late-stage hydrolysis of the synthesized alkynyl anhydride during product isolation.

References

  • Synthesis and characterization of imide oligomers end-capped with 4-(phenylethynyl) phthalic anhydrides Source: Polymer (via KPI) URL: [Link]

  • 3-Substituted Phthalic Acid Derivatives by Sonogashira Coupling Reaction Source: ResearchGate URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing URL:[Link]

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Isobenzofuranones

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter peak distortion when analyzing complex heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter peak distortion when analyzing complex heterocyclic compounds. Isobenzofuranones (commonly known as phthalides) are a critical class of bicyclic lactones prevalent in natural products and pharmaceuticals. Due to their unique structural moieties—often featuring polar substituents, lactone rings, and aromatic systems—they are highly susceptible to peak tailing during reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides a mechanistic understanding of these distortions and offers field-proven, self-validating troubleshooting workflows to restore peak symmetry and quantitative accuracy.

Part 1: Mechanistic Deep Dive into Phthalide Peak Tailing

To solve peak tailing, we must first understand its root causality. In an ideal RP-HPLC separation, analyte retention is governed by a single mechanism: nonspecific hydrophobic interactions with the stationary phase (e.g., C18 alkyl chains)[1]. This produces a symmetrical, Gaussian peak.

However, peak tailing occurs when a dual-retention mechanism arises. Traditional silica-based columns contain residual, unbonded silanol groups ( Si−OH ) on their surface. When the mobile phase pH exceeds 3.0, these free silanols deprotonate and become highly acidic, ionized sites ( Si−O− )[2][3]. If your isobenzofuranone derivative contains basic functional groups (such as amines) or strong hydrogen-bond donors, it will undergo secondary ion-exchange or polar interactions with these ionized silanols[4].

Because these secondary interactions possess significantly slower desorption kinetics than primary hydrophobic partitioning, the analyte molecules "drag" as they elute, elongating the trailing edge of the peak and resulting in an asymmetry factor ( As​ ) greater than 1.2[1].

Mechanism Analyte Isobenzofuranone (Basic/Polar Moieties) Interaction Secondary Interaction (Ion-Exchange / H-Bond) Analyte->Interaction Silanol Ionized Silanol (Si-O⁻) (pH > 3.0) Silanol->Interaction Tailing Peak Tailing (As > 1.2) Interaction->Tailing Protonation Lower pH (< 3.0) Protonates to Si-OH Tailing->Protonation Remediation Symmetry Gaussian Symmetry Protonation->Symmetry Resolves

Mechanism of secondary silanol interactions causing peak tailing and its pH-based resolution.

Part 2: Troubleshooting Guides & FAQs

Q1: Why do my substituted isobenzofuranones tail heavily, while my neutral system suitability markers do not? A1: This is the definitive hallmark of chemical tailing. Neutral markers (like toluene or uracil) do not possess the functional groups required to undergo ion-exchange with ionized silanols; they interact purely via hydrophobic mechanisms and elute symmetrically[5]. In contrast, the polar/basic moieties on your substituted isobenzofuranones are actively binding to the Si−O− sites on the silica surface[2].

Q2: How do I optimize my mobile phase to suppress these secondary interactions? A2: You must control the ionization state of the stationary phase. Lowering the mobile phase pH to 3.0 or below (using additives like 0.1% formic acid) protonates the silanol groups, neutralizing them and preventing secondary retention[5]. Furthermore, you must use a true buffer rather than just an acid. Operating without a buffer allows the analyte's own concentration to dictate the local pH at the column surface, leading to variable ionization and distorted peaks. A buffer concentration of 20 mM is recommended for LC-UV systems to stabilize this environment[3].

Q3: What stationary phase chemistries are best suited for phthalide analysis? A3: To mitigate steric hindrance issues that leave silanols exposed, utilize "fully end-capped" columns where short-chain silanes block residual active sites[1][4]. For isobenzofuranones specifically, patent literature highlights the superior performance of phenyl-hexyl or phenyl columns. These phases offer alternative π−π selectivity that interacts favorably with the aromatic rings of phthalide derivatives, yielding sharp peaks when combined with an aqueous mobile phase at pH 3–5 and an acetonitrile/methanol organic modifier[6].

Q4: How do I definitively rule out physical column damage or dead volume as the cause of my tailing? A4: Physical issues—such as a collapsed column bed, a blocked inlet frit, or extra-column dead volume from improperly seated PEEK tubing—will cause all peaks in the chromatogram to tail or broaden, regardless of their chemical structure[5][7]. Dead volume issues are particularly pronounced in early-eluting peaks[5]. If your neutral markers tail alongside your isobenzofuranones, the root cause is physical hardware, not chemical interactions.

Part 3: Quantitative Data & Buffer Selection

Table 1: Diagnostic Matrix for Peak Tailing
Symptom ProfileRoot CauseAsymmetry ( As​ )Recommended Solution
All peaks tail (including neutrals); worse for early eluters.Extra-column dead volume or improper tubing fittings[5].> 1.5 across all peaksReplace PEEK fittings; minimize tubing internal diameter (e.g., 0.005")[4].
All peaks tail; accompanied by increased backpressure.Column void or blocked inlet frit[5][7].> 1.5 across all peaksBackflush column or replace guard column/main column[5].
Only basic/polar isobenzofuranones tail; neutrals are sharp.Secondary silanol interactions ( Si−O− )[1][4].> 1.2 for specific analytesLower mobile phase pH < 3.0; use end-capped or phenyl-hexyl columns[5][6].
Tailing worsens as injection volume/concentration increases.Mass or volume column overload[5][7].Concentration-dependentDilute sample; reduce injection volume (e.g., to 10 µL)[5].
Table 2: Recommended Buffer Systems for Isobenzofuranone HPLC
Buffer SystemEffective pH RangeConcentrationLC-MS Compatible?Application Notes for Phthalides
Ammonium Formate 2.8 – 4.85 – 10 mMYesExcellent for suppressing silanols while maintaining MS volatility[5].
Potassium Phosphate 2.1 – 3.120 – 25 mMNoHigh ionic strength masks silanols effectively for LC-UV analysis[3][5].
Acetic Acid (Aqueous) 3.0 – 5.00.08% – 0.12% v/vYesIdeal for phenyl-hexyl columns analyzing phthalide derivatives[6].

Part 4: Validated Experimental Protocols

Protocol 1: Self-Validating Diagnostic Workflow for Peak Tailing

Purpose: To systematically isolate whether tailing is caused by physical system degradation or chemical silanol interactions.

  • Prepare System Suitability Mix: Formulate a sample containing a non-polar, neutral marker (e.g., toluene or uracil, 50 µg/mL) and your target isobenzofuranone derivative (50 µg/mL).

  • Execute Isocratic Injection: Inject 10 µL of the mix onto your current column using a standard mobile phase (e.g., 50:50 Water:Acetonitrile, unbuffered).

  • Calculate Asymmetry ( As​ ): For both peaks, calculate As​=B/A , where B is the peak width after the peak center at 10% height, and A is the width before the center at 10% height[1].

  • Evaluate Causality (Self-Validation):

    • If Toluene As​>1.2 : The system has a physical void or dead volume. Stop chemical troubleshooting and inspect fittings[5].

    • If Toluene As​≤1.1 AND Isobenzofuranone As​>1.2 : The issue is definitively chemical (silanol interaction). Proceed to Protocol 2.

DiagnosticWorkflow Start Inject System Suitability Mix (Neutral Marker + Isobenzofuranone) Calc Calculate Asymmetry (As) at 10% Peak Height Start->Calc Check Does the Neutral Marker Tail (As > 1.2)? Calc->Check Physical Physical Issue Confirmed (Void, Dead Volume) Check->Physical Yes (All peaks tail) Chemical Chemical Issue Confirmed (Silanol Interaction) Check->Chemical No (Only analyte tails) FixPhys Replace Column / Fittings Reduce Extra-Column Volume Physical->FixPhys FixChem Execute Protocol 2: Buffer Mobile Phase & Lower pH Chemical->FixChem

Logical workflow for diagnosing physical vs. chemical causes of HPLC peak tailing.

Protocol 2: Preparation of a High-Ionic-Strength, Low-pH Mobile Phase

Purpose: To create a robust, buffered mobile phase that suppresses silanol ionization and ensures consistent analyte protonation independent of sample concentration[3].

  • Select Buffer Salt: For LC-UV analysis of isobenzofuranones, weigh out Potassium Dihydrogen Phosphate ( KH2​PO4​ ) to achieve a 20 mM concentration in 1.0 L of ultrapure HPLC-grade water[3].

  • Initial Dissolution: Stir the solution until the salt is completely dissolved. Do not add organic modifiers yet.

  • pH Adjustment: Submerge a calibrated pH meter into the aqueous buffer. Slowly add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.5. Causality note: Adjusting pH in the purely aqueous phase ensures accurate electrode readings, as organic modifiers skew pH measurements[8].

  • Filtration: Vacuum-filter the buffered solution through a 0.22 µm hydrophilic membrane to remove particulates that could cause frit blockages[9].

  • System Equilibration & Validation: Pump the new mobile phase through an end-capped Phenyl-Hexyl column[6] at 1.0 mL/min for at least 20 column volumes. Monitor the baseline. A stable, flat baseline validates that the buffer is fully equilibrated, preventing retention time drift during sample injection.

References
  • [[1.1]] LABTips: How to Prevent Tailing Peaks in HPLC . labcompare.com. 5

  • [[1.2]] Peak Tailing in HPLC - Element Lab Solutions . elementlabsolutions.com. 1

  • [[8]] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . chromatographyonline.com. 8

  • [[1.4]] buffered pH to avoid peak tailing - Chromatography Forum . chromforum.org. 3

  • [[1.6]] What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. chromtech.com. 4

  • [[1.7]] Reasons for Peak Tailing of HPLC Column - Hawach . hawachhplccolumn.com. 9

  • [[1.8]] How to Reduce Peak Tailing in HPLC? - Phenomenex . phenomenex.com. 2

  • [[7]] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes . chromatographyonline.com. 7

  • [[1.14]] CN110108818B - High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof . google.com. 6

Sources

Troubleshooting

Moisture sensitivity issues with 4-(Phenylprop-2-ynoyl)phthalic anhydride

A Note from the Senior Application Scientist: Welcome to the technical support center. As researchers and drug development professionals, you rely on 4-(Phenylprop-2-ynoyl)phthalic anhydride as a bifunctional powerhouse...

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist: Welcome to the technical support center. As researchers and drug development professionals, you rely on 4-(Phenylprop-2-ynoyl)phthalic anhydride as a bifunctional powerhouse for advanced bioconjugation and polymer synthesis. However, while the alkynyl ketone moiety is relatively stable, the cyclic dicarboxylic anhydride ring is thermodynamically unstable in the presence of atmospheric moisture. When water acts as a nucleophile, the ring rapidly opens to form an inactive dicarboxylic acid. This hydrolysis disrupts stoichiometric balance, terminates step-growth polymerizations, and ruins reaction yields.

This guide provides field-proven, self-validating protocols to help you diagnose, prevent, and reverse moisture-induced degradation.

Mechanistic Insight: The Hydrolysis Pathway

To troubleshoot effectively, we must first understand the causality of the degradation. The anhydride ring is highly electrophilic. Upon exposure to ambient humidity, water attacks the carbonyl carbon, initiating a rapid ring-opening sequence that yields 4-(Phenylprop-2-ynoyl)phthalic acid. Because this process is irreversible at room temperature[1], strict handling protocols are mandatory.

HydrolysisPathway A 4-(Phenylprop-2-ynoyl) phthalic anhydride C Nucleophilic Attack on Carbonyl Carbon A->C Exposure B H2O (Atmospheric Moisture) B->C Catalyzes D Ring-Opened Intermediate C->D Rapid Kinetics E 4-(Phenylprop-2-ynoyl) phthalic acid (Inactive) D->E Irreversible at RT F Thermal Dehydration (>180°C / Vacuum) E->F Recovery Attempt F->A Ring Closure

Moisture-induced hydrolysis pathway of 4-(Phenylprop-2-ynoyl)phthalic anhydride and thermal recovery.

Frequently Asked Questions (FAQs)

Q: My reagent powder appears clumpy and sticks to the spatula. Is it still viable? A: No, it should not be used directly in sensitive reactions. Clumping is the macroscopic symptom of microscopic hydrolysis. Phthalic anhydrides are highly hygroscopic; upon absorbing moisture, the solid surface converts to the dicarboxylic acid, altering its crystalline lattice and causing aggregation[2]. The half-life of phthalic anhydride in aqueous environments can be as short as 30.5 seconds at neutral pH[3], meaning even brief exposure to ambient humidity severely compromises the reagent.

Q: How does partial hydrolysis affect my downstream polyimide synthesis or esterification? A: Step-growth polymerization requires absolute stoichiometric equivalence. If even 2% of your 4-(Phenylprop-2-ynoyl)phthalic anhydride has hydrolyzed to the diacid, the reactive anhydride end-groups are depleted. The resulting diacid will not react with diamines or alcohols at room temperature, leading to premature chain termination, drastically reduced molecular weights, and failed conjugations.

Q: Can I reverse the hydrolysis and regenerate the active anhydride? A: Yes, but it requires thermal dehydration. Hydrolysis of anhydrides is not spontaneously reversible at room temperature[1]. However, heating the diacid above 180°C under high vacuum drives off water and forces ring closure, re-forming the anhydride[1]. Caution: The presence of the reactive phenylprop-2-ynoyl group limits your thermal window; excessive heat may trigger unwanted cross-linking of the alkyne.

Troubleshooting Guide: Resolving Moisture-Induced Failures

TroubleshootingTree Start Symptom: Poor Reaction Yield CheckVis Visual Inspection: Is powder clumpy? Start->CheckVis YesClump Moisture Contamination (Hydrolysis to Diacid) CheckVis->YesClump Yes NoClump Check Solubility in Anhydrous NMP/DMF CheckVis->NoClump No Action1 Execute Protocol 1: Vacuum Drying/Recovery YesClump->Action1 Insoluble Cloudy Suspension: Diacid Present NoClump->Insoluble Fails Soluble Clear Solution: Anhydride Intact NoClump->Soluble Passes Insoluble->Action1 Action2 Investigate Other Reaction Parameters Soluble->Action2

Diagnostic decision tree for identifying moisture degradation in anhydride reagents.

Observed IssueRoot Cause AnalysisCorrective Action
Drifting endpoints during Karl Fischer (KF) titration. The ketone moiety in the phenylprop-2-ynoyl group reacts with the methanol solvent in standard KF reagents (ketal formation), releasing water artificially[2].Switch to a commercially available ketone/amine-free KF solvent system (e.g., Hydranal-K).
Incomplete dissolution in anhydrous solvents (e.g., DMF, NMP). The dicarboxylic acid degradant has vastly different solubility parameters compared to the native anhydride. A cloudy suspension is a definitive indicator of severe moisture degradation.Filter the suspension to quantify the insoluble diacid fraction. If >5%, execute Protocol 1 or discard the batch.
Unexpectedly rapid degradation during storage. Storage near volatile amines. Base-catalyzed ring opening is severely accelerated compared to neutral hydrolysis[4].Isolate anhydrides in a dedicated desiccator away from basic reagents. Store at 4°C in a tightly sealed container[2].
Self-Validating Experimental Protocols
Protocol 1: Vacuum Drying & Thermal Recovery

Causality: Sublimation is a known risk for phthalic anhydrides at elevated temperatures[1]. Therefore, drying must balance moisture removal against product loss and alkyne preservation.

  • Preparation: Transfer the clumpy anhydride into a wide-mouth Schlenk flask inside a nitrogen or argon-filled glovebox to prevent further atmospheric exposure[2].

  • Surface Drying Phase: Apply a high vacuum (<10 mmHg) and heat the flask to a moderate 40–50°C for 4 to 8 hours[2].

    • Self-Validation Step: Weigh the flask before and after; mass stabilization indicates the complete removal of surface moisture.

  • Thermal Dehydration (For heavily hydrolyzed batches): If NMR or solubility tests indicate significant diacid presence, increase the temperature to 180°C–200°C under strict vacuum for 2 hours to force dehydration back to the anhydride[1].

    • Self-Validation Step: Take an FT-IR spectrum of the recovered product. The appearance of dual anhydride carbonyl stretches (~1850 and ~1770 cm⁻¹) and the disappearance of the broad carboxylic -OH stretch (~3000-2500 cm⁻¹) confirms successful ring closure.

Protocol 2: Moisture Content Determination via Modified Karl Fischer Titration

Causality: Standard KF titration fails due to the reactive ketone on the alkyne chain.

  • Solvent Selection: Prepare a calibrated Karl Fischer titrator using a specialized ketone-free reagent[2].

  • Sample Handling: Weigh exactly 100 mg of the sample inside a dry box using a sealed weighing vessel to minimize exposure time to the atmosphere[2].

  • Titration Execution: Inject the sample into the titration cell. Ensure the drift rate stabilizes below 10 µ g/min before recording the final water content. A moisture content >0.5% indicates the need for Protocol 1.

Quantitative Data Summary

Table 1: Hydrolysis Kinetics and Physical Properties of Phthalic Anhydrides

ParameterValueMechanistic Impact & Handling Consequence
Aqueous Half-Life (pH 7, 25°C)~30.5 seconds[3]Extremely rapid nucleophilic attack; necessitates strict inert atmosphere handling.
Hydrolysis Rate Constant ( kobs​ )Highly pH dependent[4]Base-catalyzed ring opening is severely accelerated; never store near volatile amines.
Sublimation Point ~295°C[1]High-temperature vacuum drying must be carefully controlled to prevent material loss via sublimation.
Thermal Dehydration Temp >180°C - 210°C[1]Minimum thermal energy required to cyclize the inactive diacid back to the active anhydride.
References
  • [1] Phthalic anhydride - Wikipedia. Wikipedia. Available at:[Link]

  • [4] Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. ResearchGate. Available at:[Link]

  • [3] PHTHALIC ANHYDRIDE SAFETY DATA SHEET. Bazan Group. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione Production

Welcome to the Technical Support Center for the synthesis of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione. This molecule is a highly reactive alkynyl ketone (ynone) bearing an isobenzofuran-1,3-dione (phthalic anhydride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione. This molecule is a highly reactive alkynyl ketone (ynone) bearing an isobenzofuran-1,3-dione (phthalic anhydride) core, making it a valuable but sensitive building block in materials science and medicinal chemistry ()[1].

The most efficient synthetic route relies on the between trimellitic anhydride chloride (TMAC) and phenylacetylene[2]. However, the dual reactivity of the acid chloride and the cyclic anhydride, combined with the alkyne's susceptibility to side reactions, often leads to complex impurity profiles. This guide provides field-proven troubleshooting strategies, quantitative impurity tracking, and a self-validating experimental protocol to ensure high-purity yields.

Quantitative Impurity Profiling

To effectively troubleshoot your synthesis, you must first identify the competing side reactions. Table 1 summarizes the most common impurities encountered during Acyl Sonogashira couplings with anhydride-bearing substrates.

Table 1: Common Impurities and Mitigation Strategies

ImpurityChemical IdentityTypical Yield (%)Primary CausalityMitigation Strategy
Diacid Byproduct 5-(3-Phenylpropioloyl)phthalic acid15 - 40%Nucleophilic attack by trace H₂O on the anhydride ring.Schlenk lines; strictly anhydrous solvents (<10 ppm H₂O).
Glaser Dimer 1,4-Diphenylbuta-1,3-diyne10 - 25%Cu(I)-mediated oxidative homocoupling driven by O₂.Copper-free Pd catalysis; rigorous Ar/N₂ sparging.
Hydration Adduct Enone / Chalcone derivatives2 - 5%Pd-catalyzed alkyne hydration by trace moisture.Elimination of water; use of non-hygroscopic bases.
Amide Adduct Trimellitic amide derivatives5 - 10%Secondary/primary amine impurities in the base.Use freshly distilled, sterically hindered tertiary amines.
Troubleshooting FAQs

Q1: My final product shows a broad O-H stretch in the IR spectrum (~3000 cm⁻¹) and poor solubility in non-polar solvents. What went wrong? A1: Your isobenzofuran-1,3-dione (anhydride) ring has hydrolyzed into a dicarboxylic acid ()[3]. Both the starting material (TMAC) and the final ynone product are extremely sensitive to moisture[1]. Mechanistic Causality: Water acts as a hard nucleophile, attacking the highly electrophilic carbonyl carbons of the strained cyclic anhydride, leading to irreversible ring-opening. Solution: Ensure all solvents (especially hygroscopic amines like triethylamine) are freshly distilled over CaH₂. Glassware must be oven-dried at 120 °C and purged with argon. Never use an aqueous workup for this molecule.

Q2: I am observing a significant amount of a non-polar impurity that elutes very early on silica gel. LC-MS shows a mass of 202.25 g/mol . A2: You are observing 1,4-diphenylbuta-1,3-diyne, the product of [4]. Mechanistic Causality: In standard Sonogashira couplings, Cu(I) acetylides are formed as intermediates. If trace oxygen is present, the Cu(I) co-catalyst facilitates the oxidative dimerization of phenylacetylene rather than transmetalating it to the palladium center[5]. Solution: Switch to a copper-free Acyl Sonogashira protocol . Copper-free conditions completely eliminate the Cu-mediated Glaser coupling pathway[4]. Use a slightly more active palladium system, such as Pd(PPh₃)₄, with an amine base ()[6].

Q3: The reaction stalls at 50% conversion, and the reaction mixture turns pitch black. A3: Your palladium catalyst has decomposed into inactive "palladium black" (Pd nanoparticles), likely due to high temperatures or oxygen exposure[7]. Mechanistic Causality: Acyl-palladium(II) complexes can undergo deleterious CO extrusion (decarbonylation) at elevated temperatures[2]. Furthermore, oxygen irreversibly oxidizes electron-rich phosphine ligands, causing the Pd(0) species to aggregate and precipitate. Solution: Keep the reaction temperature at or below 25 °C. The Acyl Sonogashira reaction is highly exothermic and rapid; elevated temperatures are unnecessary and actively promote catalyst death[2].

Mechanistic Workflow: Competing Pathways

The following diagram illustrates the delicate balance between the desired catalytic cycle and the primary impurity-generating pathways.

G TMAC Trimellitic Anhydride Chloride Pd_Cycle Pd Catalytic Cycle (Acyl Sonogashira) TMAC->Pd_Cycle Oxidative Addition Hydrolysis Diacid Impurity (Hydrolysis) TMAC->Hydrolysis + H2O Alkyne Phenylacetylene Alkyne->Pd_Cycle Transmetalation Glaser 1,4-Diphenylbuta-1,3-diyne (Glaser Dimer) Alkyne->Glaser + O2 / Cu(I) Product 5-(3-Phenylpropioloyl) isobenzofuran-1,3-dione Pd_Cycle->Product Reductive Elimination (Anaerobic & Anhydrous) Product->Hydrolysis + H2O

Reaction pathways: Acyl Sonogashira coupling vs. Glaser homocoupling and hydrolysis side reactions.

Self-Validating Protocol: Copper-Free Acyl Sonogashira Synthesis

To synthesize 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione while suppressing Glaser coupling and anhydride hydrolysis, follow this rigorously controlled methodology.

Step 1: System Purging & Deoxygenation

  • Action: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Causality: Removes surface-bound moisture that causes anhydride hydrolysis and purges oxygen that drives Glaser homocoupling.

  • Validation Checkpoint: A vacuum gauge must read < 0.1 mbar before backfilling.

Step 2: Reagent Loading

  • Action: Add 1.0 mmol of trimellitic anhydride chloride (TMAC) and 0.02 mmol (2 mol%) of Pd(PPh₃)₄.

  • Causality: Using a Pd(0) source avoids the need for in situ reduction, and omitting Cu(I) shuts down the oxidative dimerization pathway[5].

Step 3: Solvent & Base Addition

  • Action: Inject 5.0 mL of anhydrous, degassed toluene and 1.2 mmol of freshly distilled triethylamine (TEA) via syringe.

  • Causality: Toluene is non-hygroscopic compared to THF, minimizing trace water introduction. TEA acts as the base to neutralize the HCl byproduct.

  • Validation Checkpoint: The solution should appear pale yellow. A rapid shift to black indicates oxygen ingress and Pd(0) decomposition[7].

Step 4: Transmetalation Control

  • Action: Slowly add 1.05 mmol of phenylacetylene dropwise over 15 minutes at 20 °C.

  • Causality: Dropwise addition keeps the steady-state concentration of the alkyne low, further disfavoring any residual homocoupling kinetics and controlling the exotherm.

Step 5: Water-Free Workup

  • Action: Filter the crude reaction mixture through a pad of dry Celite under an argon blanket to remove the insoluble triethylammonium chloride salts.

  • Causality: Standard aqueous workups will irreversibly hydrolyze the isobenzofuran-1,3-dione product into its diacid form[3].

  • Validation Checkpoint: FT-IR of the concentrated filtrate must show sharp anhydride C=O stretches at ~1850 and 1770 cm⁻¹, with no broad O-H band at 3000 cm⁻¹.

References
  • TCI Chemicals. "5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione". tcichemicals.com.
  • Semler, M., Horký, F., & Štěpnička, P. "Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel". MDPI Catalysts.
  • Albano, G., & Aronica, L. "Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds". MDPI Catalysts.
  • CymitQuimica. "Trimellitic anhydride chloride". cymitquimica.com.
  • BenchChem. "Technical Support Center: Byproduct Formation in Pd-Catalyzed Reactions of Dichloroalkenes". benchchem.com.
  • BenchChem. "Technical Support Center: Scale-Up of Reactions Involving 2-Bromo-4-methylpyridine". benchchem.com.
  • BenchChem. "Technical Support Center: SP-Alkyne Synthesis (Sonogashira Coupling)". benchchem.com.

Sources

Reference Data & Comparative Studies

Validation

Interpreting the mass spectrum of 4-(Phenylprop-2-ynoyl)phthalic anhydride

Interpreting the Mass Spectrum of 4-(Phenylprop-2-ynoyl)phthalic Anhydride: A Comparative Analytical Guide In the development of advanced polyimides and high-performance thermosetting resins, functionalized anhydrides se...

Author: BenchChem Technical Support Team. Date: March 2026

Interpreting the Mass Spectrum of 4-(Phenylprop-2-ynoyl)phthalic Anhydride: A Comparative Analytical Guide

In the development of advanced polyimides and high-performance thermosetting resins, functionalized anhydrides serve as critical building blocks and end-capping agents. While 4-(phenylethynyl)phthalic anhydride (PEPA) is an industry standard, introducing a carbonyl bridge to form 4-(phenylprop-2-ynoyl)phthalic anhydride (PPPA) significantly alters both the polymer's curing kinetics and its analytical signature.

This guide provides a comprehensive framework for interpreting the mass spectrum of PPPA. By objectively comparing its fragmentation behavior against standard alternatives, researchers can confidently identify this compound and verify its structural integrity during synthesis and formulation.

Structural Deconstruction & Mechanistic Pathways

The mass spectrometric behavior of PPPA (Exact Mass: 276.0423 Da) is governed by two competing mechanistic pathways. Understanding the causality behind these cleavages is essential for accurate spectral interpretation.

Pathway A: Anhydride Ring Degradation The isobenzofuran-1,3-dione (phthalic anhydride) core is highly susceptible to electron ionization (EI) and collision-induced dissociation (CID). Quantum chemical modeling and ab initio studies of phthalate fragmentation confirm that the anhydride ring undergoes a predictable, sequential ejection of neutral molecules [1]. The ring opens to expel carbon dioxide (CO₂, -44 Da), followed by the loss of carbon monoxide (CO, -28 Da), leaving a stabilized radical cation.

Pathway B: Propynoyl Alpha-Cleavage Unlike standard alkyne-aryl linkages, the propynoyl group (-C(=O)-C≡C-Ph) in PPPA introduces a highly polarized, cleavable C-C bond alpha to the phthalic ring. Fragmentation at this site yields a highly stable acylium ion ([Ph-C≡C-C=O]⁺, m/z 129). This ion can subsequently lose CO to form the phenylacetylide cation (m/z 101).

Pathway M Precursor Ion [M]+• m/z 276 4-(Phenylprop-2-ynoyl)phthalic anhydride A1 [M - CO2]+• m/z 232 M->A1 - CO2 (44 Da) B1 Acylium Ion [Ph-C≡C-C=O]+ m/z 129 M->B1 α-cleavage - C8H3O3• C1 Phthalic Anhydride Core [C8H3O3]+ m/z 147 M->C1 α-cleavage - C9H5O• A2 [M - CO2 - CO]+• m/z 204 A1->A2 - CO (28 Da) B2 Phenylacetylide Ion [Ph-C≡C]+ m/z 101 B1->B2 - CO (28 Da)

Fragmentation pathway of 4-(Phenylprop-2-ynoyl)phthalic anhydride under MS/MS.

Comparative Mass Spectrometry Analysis

To contextualize the analytical profile of PPPA, we must compare it against its structural alternatives.

Alternative 1: 4-(Phenylethynyl)phthalic anhydride (PEPA) PEPA (Exact Mass: 248.0473 Da) is widely utilized in aerospace polyimides due to its excellent melt stability and high glass transition temperature [2]. Because the phenylethynyl group is directly attached to the aromatic core, the linkage is exceptionally robust. Its mass spectrum is dominated entirely by Pathway A (anhydride loss), producing major fragments at m/z 204 and m/z 176. It completely lacks the diagnostic m/z 129 acylium ion.

Alternative 2: Phthalic Anhydride (PA) As the foundational structural unit, PA (Exact Mass: 148.0160 Da) serves as a baseline for anhydride fragmentation. Using standard GC-MS or APCI techniques, PA strongly fragments to yield the base peak at m/z 104 ([M-CO₂]⁺•) and m/z 76 [3].

Performance Comparison: PPPA provides a much richer MS/MS spectrum than PEPA. The dual-pathway fragmentation allows for highly specific Multiple Reaction Monitoring (MRM) transitions (m/z 276 → 129), making PPPA significantly easier to quantify in complex resin mixtures at trace levels compared to the relatively featureless PEPA.

Data Presentation: Diagnostic Fragment Comparison

The following table summarizes the key quantitative MS data used to differentiate these anhydrides.

CompoundExact Mass (Da)Precursor Ion (m/z)Primary Anhydride Loss (m/z)Secondary Anhydride Loss (m/z)Diagnostic Alpha-Cleavage (m/z)
PPPA (Target)276.0423276.04232.05204.06129.03 (Acylium base peak)
PEPA (Alternative)248.0473248.05204.06176.06None (Robust linkage)
PA (Baseline)148.0160148.02104.0376.03None

Self-Validating Experimental Protocol: High-Resolution MS/MS

A critical challenge in analyzing anhydrides is their extreme sensitivity to moisture. Conventional Electrospray Ionization (ESI) often utilizes aqueous mobile phases, which rapidly hydrolyze the anhydride into a dicarboxylic acid (shifting the precursor mass by +18 Da). The following protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) to ensure structural preservation.

Workflow S1 Sample Prep (Anhydrous MeCN) S2 Chromatography (UHPLC, C18) S1->S2 S3 Ionization (APCI+ / EI) S2->S3 S3->S3 Avoid Hydrolysis S4 Isolation (Quadrupole) S3->S4 S5 Fragmentation (HCD / CID) S4->S5 S5->S5 Energy Stepping S6 Mass Analysis (Orbitrap / TOF) S5->S6

Step-by-step MS/MS experimental workflow for anhydride characterization.

Step-by-Step Methodology:

  • Sample Preparation (Anhydrous): Dissolve the PPPA sample in strictly anhydrous acetonitrile (MeCN) or dichloromethane (DCM) to a concentration of 1 mg/mL.

    • Causality: Water traces will convert PPPA (m/z 276) to its diacid form (m/z 294), invalidating the MS/MS transitions.

  • System Equilibration: Flush the UHPLC system with 100% organic mobile phase (e.g., MeCN with 0.1% formic acid) for 30 minutes prior to injection to purge residual water from the lines.

  • Ionization (APCI+): Utilize APCI in positive ion mode. Set the vaporizer temperature to 350°C and the corona discharge current to 5 µA.

    • Causality: APCI is preferred over ESI as it accommodates non-polar, anhydrous solvent systems effectively without requiring protic modifiers [3].

  • Self-Validation Check (QC Step): Before proceeding to MS/MS, perform a full MS scan (m/z 100-500). Verify the presence of the[M+H]⁺ ion at m/z 277.049. If a significant peak appears at m/z 295.060, hydrolysis has occurred ; discard the sample and prepare a fresh, anhydrous batch.

  • Precursor Isolation & CID: Isolate m/z 277.049 using a quadrupole isolation window of 1.0 m/z. Apply Collision-Induced Dissociation (CID) using a stepped normalized collision energy (NCE) of 20, 30, and 40 eV.

    • Causality: Stepped energy ensures the capture of both the easily cleaved acylium ion (m/z 129) and the higher-energy anhydride ring fragments (m/z 204).

  • Data Acquisition: Record the fragments using a high-resolution Orbitrap or Time-of-Flight (TOF) analyzer (R > 60,000) to accurately distinguish isobaric interferences.

References

  • Density Functional Theory and Mass Spectrometry of Phthalate Fragmentations Mechanisms: Modeling Hyperconjugated Carbocation and Radical Cation Complexes with Neutral Molecules. ACS Publications.[Link]

  • Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg : Structure–Melt Stability Relationship. MDPI.[Link]

  • Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. Spectroscopy Online.[Link]

Comparative

FT-IR Analysis of the Isobenzofuran-1,3-dione Functional Group: A Comparative Guide

As a Senior Application Scientist, I approach Fourier Transform Infrared (FT-IR) spectroscopy not merely as a tool for generating spectra, but as a diagnostic system for validating molecular integrity. Isobenzofuran-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach Fourier Transform Infrared (FT-IR) spectroscopy not merely as a tool for generating spectra, but as a diagnostic system for validating molecular integrity. Isobenzofuran-1,3-dione, commonly known as phthalic anhydride, is a critical precursor in the synthesis of plasticizers, polymeric resins, and active pharmaceutical ingredients (APIs). Because the anhydride functional group is highly reactive and susceptible to hydrolysis, selecting the correct FT-IR sampling technique is paramount for accurate structural characterization and quality control.

This guide provides an in-depth, objective comparison of FT-IR sampling methodologies—specifically Attenuated Total Reflectance (ATR) and KBr Pellet Transmission—for the analysis of isobenzofuran-1,3-dione, grounded in mechanistic causality and experimental validation.

Spectral Signatures: Mechanistic Interpretation

To accurately analyze isobenzofuran-1,3-dione, one must understand the quantum mechanical behavior of its bonds. The anhydride functional group consists of two carbonyls linked by a central oxygen atom. Because these carbonyls are coupled, they do not vibrate independently; instead, they exhibit symmetric and asymmetric stretching modes [1].

In noncyclic anhydrides, the symmetric stretch is typically more intense. However, isobenzofuran-1,3-dione is an unsaturated cyclic anhydride . The constrained geometry of the five-membered ring alters the transition dipole moment. Consequently, the out-of-phase (asymmetric) stretch causes a significantly larger change in the dipole moment, making the lower-wavenumber peak dramatically more intense than the higher-wavenumber symmetric peak [1].

Table 1: Characteristic FT-IR Bands of Isobenzofuran-1,3-dione
Wavenumber (cm⁻¹)Vibrational ModeMechanistic Significance
~1850 Symmetric C=O StretchIn-phase stretching of the two carbonyls. Weaker intensity due to constrained cyclic geometry.
~1770 Asymmetric C=O StretchOut-of-phase stretching. Highly intense due to a large change in the transition dipole moment in the 5-membered ring.
1600, 1580 Aromatic C=C StretchConfirms the presence of the fused benzene ring (isobenzofuran core).
1250 - 1300 C-O-C Asymmetric StretchDiagnostic of the anhydride ether linkage.
890 - 910 Ring Skeletal DeformationCharacteristic out-of-plane bending for cyclic anhydrides.

Comparative Evaluation of FT-IR Sampling Techniques

When analyzing solid powders like isobenzofuran-1,3-dione, the choice of sampling technique fundamentally alters the resulting spectrum. The two dominant methods are ATR-FTIR and KBr Pellet Transmission [2, 4].

  • ATR-FTIR relies on an evanescent wave penetrating a few micrometers into the sample surface. It is fast and non-destructive but suffers from wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger) [4].

  • KBr Transmission passes the IR beam entirely through a diluted sample matrix. It provides a true, high-fidelity spectrum that strictly adheres to the Beer-Lambert law, making it the gold standard for quantitative trace analysis and library matching [2, 3].

Table 2: Performance & Suitability Matrix
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Prep Time < 1 minute10 - 15 minutes
Destructiveness Non-destructive (recoverable)Destructive (embedded in salt matrix)
Sensitivity (LOD) Moderate (Surface-level analysis)High (Bulk analysis, excellent for trace impurities)
Spectral Artifacts Wavelength-dependent intensity shiftsMoisture interference, Christiansen scattering
Quantitative Accuracy Moderate (Pathlength depends on contact pressure)Excellent (Strict Beer-Lambert adherence)
Primary Application Rapid QC, High-throughput screeningTrace impurity analysis, Reference library building

Decision Matrix: Technique Selection

The following logic flow dictates the optimal sampling technique based on the analytical objective.

FTIR_Workflow Start Sample: Isobenzofuran-1,3-dione (Solid/Powder) Q1 Primary Analytical Objective? Start->Q1 ATR ATR-FTIR (Diamond Crystal) Q1->ATR Rapid QC, High Throughput, Surface Analysis KBr Transmission (KBr Pellet) Q1->KBr Trace Impurities, Library Matching (Beer-Lambert) DRIFTS DRIFTS (Powder Dispersion) Q1->DRIFTS Bulk Powder, No-Press Preparation ATR_Pro Validation: Apply ATR correction for wavelength-dependent penetration depth. ATR->ATR_Pro KBr_Pro Validation: Monitor 3300 cm⁻¹ for moisture-induced anhydride hydrolysis. KBr->KBr_Pro DRIFTS_Pro Validation: Use Kubelka-Munk transformation for quantitative linearity. DRIFTS->DRIFTS_Pro

Decision matrix for selecting FT-IR sampling techniques for isobenzofuran-1,3-dione analysis.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating. The following methodologies explain not just how to perform the analysis, but the causality behind each step to prevent false data.

Protocol A: KBr Pellet Transmission Analysis

Best for: Detecting trace phthalic acid impurities in isobenzofuran-1,3-dione batches.

  • Matrix Preparation (Causality: Moisture Exclusion): Bake spectroscopic-grade KBr at 110°C for at least 3 hours prior to use [3].

    • Validation Check: Isobenzofuran-1,3-dione is highly susceptible to nucleophilic attack by water. Residual moisture in the KBr matrix will actively hydrolyze the anhydride into phthalic acid during the pressing phase. If your final spectrum shows a broad O-H stretch at 3300–2500 cm⁻¹ and a new carbonyl peak at ~1690 cm⁻¹, your KBr was wet, and the sample has degraded.

  • Sample Milling (Causality: Scattering Reduction): Co-grind 1-2 mg of the analyte with 200 mg of dried KBr using an agate mortar until the particle size is strictly < 2 µm.

    • Validation Check: Particles larger than the analytical wavelength cause the Christiansen effect. If your spectrum exhibits a sloping baseline that rises toward the higher wavenumbers, the sample was insufficiently milled.

  • Vacuum Pressing (Causality: Optical Clarity): Transfer the mixture to a 13 mm die. Apply a vacuum of < 2 mm Hg for 2 minutes before applying 8-10 tons of pressure [3].

    • Validation Check: The vacuum removes entrapped air pockets. A properly pressed pellet will be visually transparent. An opaque or cloudy pellet indicates trapped air or moisture, which will scatter the IR beam and reduce the signal-to-noise ratio.

Protocol B: Attenuated Total Reflectance (ATR-FTIR)

Best for: Rapid, high-throughput quality control of raw material intake.

  • Background Collection (Causality: Environmental Baseline): Collect a background spectrum on the clean, dry diamond crystal immediately prior to sample analysis.

    • Validation Check: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) fluctuate constantly. A fresh background ensures these atmospheric artifacts are mathematically subtracted. If negative peaks appear in these regions, the background is stale.

  • Sample Application & Compression (Causality: Optical Contact): Place 5-10 mg of the raw powder directly onto the crystal. Apply maximum pressure using the anvil clamp.

    • Validation Check: The evanescent wave penetrates only ~0.5–2.0 µm into the sample [4]. Insufficient pressure leads to poor optical contact, resulting in weak signal-to-noise ratios, particularly at higher wavenumbers (like the 1850 cm⁻¹ symmetric C=O stretch) where penetration depth is shallowest.

  • Algorithmic Correction (Causality: Spectral Normalization): Apply an ATR correction algorithm to the raw data via the spectrometer's software.

    • Validation Check: Because penetration depth is directly proportional to wavelength, peaks at lower wavenumbers (e.g., the C-O-C stretch at 1250 cm⁻¹) will appear artificially intense compared to transmission spectra. The correction normalizes the spectrum, allowing for accurate comparison against standard transmission libraries.

References

  • Title : The C=O Bond, Part IV: Acid Anhydrides Source : Spectroscopy Online URL :[Link]

  • Title : What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source : Kintek Solution URL :[Link]

  • Title : Measurement Methods for Powder Samples Source : Shimadzu URL :[Link]

  • Title : FTIR: Transmission vs ATR spectroscopy Source : Specac Ltd URL :[Link]

Validation

A Researcher's Comparative Guide to Validating the Purity of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione

In the realm of advanced materials and pharmaceutical development, the integrity of a lead compound is the foundation upon which all subsequent data rests. The molecule 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione, a po...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of advanced materials and pharmaceutical development, the integrity of a lead compound is the foundation upon which all subsequent data rests. The molecule 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione, a polycyclic aromatic compound featuring both a reactive anhydride and an alkyne moiety, presents unique challenges and opportunities.[1][2] Its potential as a monomer for high-performance polyimides or as a scaffold in medicinal chemistry necessitates an unimpeachable purity profile.[1] Impurities, whether from residual starting materials, synthetic by-products, or degradation, can drastically alter material properties and biological outcomes, making rigorous purity validation non-negotiable.[3][4]

This guide eschews a one-size-fits-all checklist in favor of a strategic, multi-faceted analytical approach. We will dissect and compare the primary orthogonal techniques required to build a comprehensive and trustworthy purity profile for this specific molecule, explaining not just the "how" but the critical "why" behind each experimental decision. Our objective is to create a self-validating system of analysis, where each technique corroborates and builds upon the others to deliver a definitive assessment.

The Orthogonal Validation Strategy: A Foundation of Trust

No single analytical method can definitively establish purity. Each technique interrogates a different physicochemical property of the molecule. By combining methods that rely on different separation or detection principles—an approach known as orthogonal validation—we can significantly increase our confidence in the final purity assessment. For a molecule like 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione, a robust strategy integrates chromatographic separation, spectroscopic characterization, and thermal analysis.

Orthogonal_Validation cluster_synthesis Compound Synthesis & Isolation cluster_analysis Primary Orthogonal Purity Assessment cluster_result Final Purity Profile A Crude 5-(3-Phenylpropioloyl) isobenzofuran-1,3-dione B HPLC-UV/PDA (Separation & Quantification) A->B C ¹H qNMR (Structural ID & Absolute Purity) A->C D LC-HRMS (Molecular Weight Confirmation) A->D E DSC/TGA (Solid-State & Thermal Purity) A->E F Comprehensive, Validated Purity Assignment B->F C->F D->F E->F

Caption: The logic of using multiple, independent analytical techniques for robust purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity assessment for non-volatile small molecules, providing high-resolution separation and sensitive detection of the analyte from potential impurities.[5][6]

Causality Behind the Method: Why Reverse-Phase HPLC?

Given the significant non-polar character of the phenyl and isobenzofuran ring systems, reverse-phase (RP) chromatography is the logical choice.[7] It separates compounds based on hydrophobicity. A C18 (octadecyl) stationary phase provides strong hydrophobic retention, ideal for resolving compounds that differ subtly in their non-polar character.[8]

Experimental Protocol: RP-HPLC with Photodiode Array (PDA) Detection
  • Column: C18 bonded silica, 4.6 x 150 mm, 3.5 µm particle size. The smaller particle size enhances resolution and efficiency compared to the traditional 5 µm particles.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate any free silanols on the stationary phase, improving peak shape for polar analytes.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is essential to elute a wide range of potential impurities, from polar starting materials to non-polar by-products.

    • 0-2 min: 50% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 50% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 5 µL.

  • Detector: Photodiode Array (PDA) detector scanning from 200-400 nm.

    • Self-Validation Check: A PDA detector is superior to a simple UV detector because it provides spectral data for every point in the chromatogram. This allows for "peak purity" analysis, which can detect co-eluting impurities that would be missed by a single-wavelength detector.

Data Interpretation

Purity is calculated as the area percentage of the main peak relative to the total area of all detected peaks. A purity level of >98% is typically expected for a high-quality research compound.

Technique ComparisonReverse-Phase HPLC Gas Chromatography (GC)
Principle Separation based on polarity/hydrophobicity in a liquid mobile phase.Separation based on volatility/boiling point in a gaseous mobile phase.
Suitability Ideal for non-volatile, thermally sensitive compounds like our target molecule.[5]Unsuitable, as the high molecular weight and potential for thermal degradation of the anhydride would lead to poor results.[10]
Key Advantage Excellent for purity of the primary compound and detecting non-volatile impurities.[6]Excellent for analyzing volatile impurities like residual solvents.

Quantitative ¹H NMR (qNMR): Absolute Purity and Structural Confirmation

While HPLC provides a relative purity value, quantitative NMR (qNMR) can determine the absolute purity (mass fraction) of a compound by comparing its signal integral to that of a certified internal standard of known purity and concentration.[11][12][13] This makes it a primary ratio method of measurement.[14]

Causality Behind the Method: Why qNMR is a Self-Validating System

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13][15] By adding a known mass of a high-purity internal standard, we create a direct, calibration-curve-free comparison within a single experiment. Any non-proton-containing impurities (e.g., inorganic salts) or impurities with overlapping signals (which can be identified) will not be incorrectly included in the analyte's integral, providing a highly accurate purity value.[16]

Experimental Protocol: ¹H qNMR with an Internal Standard
  • Internal Standard Selection: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid is an excellent choice as it is highly crystalline, non-volatile, and its vinylic protons (~6.3 ppm in DMSO-d₆) are in a clear region of the spectrum.[11]

  • Sample Preparation:

    • Accurately weigh ~10 mg of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione into a vial.

    • Accurately weigh ~5 mg of certified maleic acid into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (DMSO-d₆ is a good choice for aromatic compounds).

  • NMR Acquisition:

    • Use a high-field spectrometer (≥400 MHz) for better signal dispersion.

    • Critical Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the standard. A D1 of 30-60 seconds is often necessary for accurate quantification.

    • Acquire the spectrum with a 90° pulse.[17]

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Purity Calculation

The purity of the analyte (Purity_analyte) can be calculated using the following formula:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • std = Internal Standard

High-Resolution Mass Spectrometry (HRMS): Unambiguous Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight of the target compound, providing a fundamental check of its identity.[18][19] High-resolution instruments (like TOF or Orbitrap) are critical as they provide a mass measurement accurate to within a few parts per million (ppm), allowing for the determination of the compound's elemental formula.[20]

Causality Behind the Method: Why ESI-TOF?

Electrospray ionization (ESI) is a "soft" ionization technique, meaning it can create gas-phase ions from the analyte without causing significant fragmentation.[21][22][23][24] This is ideal for observing the intact molecular ion. A Time-of-Flight (TOF) analyzer offers high resolution and mass accuracy, which is essential for distinguishing the target compound from impurities with very similar masses.[19]

Experimental Protocol: Liquid Chromatography-HRMS (LC-MS)
  • Instrumentation: Couple the HPLC system described above directly to an ESI-TOF mass spectrometer.

  • Ionization Mode: Both positive and negative ion modes should be tested. Given the structure, positive mode is likely to form adducts like [M+H]⁺ or [M+Na]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 100-1000.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Compare the measured accurate mass of the most abundant ion to the theoretical mass calculated for the expected elemental formula (C₁₇H₈O₄). The mass error should be < 5 ppm.

    • Self-Validation Check: Examine the mass spectra of minor peaks in the chromatogram to tentatively identify impurities.

Thermal Analysis (DSC/TGA): Assessing Solid-State Purity

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties and solid-state purity of the material.[25][26][27]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated.[28] For a pure, crystalline compound, DSC will show a sharp, single melting endotherm. Impurities will typically cause a depression and broadening of the melting peak.[29][30] This technique is highly sensitive to eutectic impurities.[31]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[32] TGA is excellent for detecting residual solvents or volatile impurities, which will be observed as a mass loss at temperatures below the decomposition point of the main compound.[33]

Experimental Protocol
  • DSC: Heat 2-5 mg of the sample in a sealed aluminum pan from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA: Heat 5-10 mg of the sample in an open ceramic pan from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Integration & Reporting A Accurately Weigh Analyte & qNMR Standard B Dissolve for HPLC/MS & NMR A->B E Heat in TGA/DSC A->E C Inject into LC-MS System B->C D Acquire NMR Spectrum B->D F HPLC: Relative Purity (Area %) MS: Molecular Formula C->F G qNMR: Absolute Purity (%) D->G H Thermal: Melting Point & Volatile Impurities E->H I Final Purity Report F->I G->I H->I

Caption: A unified workflow for the multi-technique purity validation of a research compound.

Final Assessment: Synthesizing the Data

A high-purity sample of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione should satisfy all of the following criteria:

Validation CheckExpected ResultPrimary Technique
Chromatographic Purity >98% by area percentage with no significant impurity peaks.HPLC-PDA
Molecular Identity Accurate mass measurement confirms the elemental formula C₁₇H₈O₄ with <5 ppm error.LC-HRMS
Structural Integrity ¹H NMR spectrum is consistent with the proposed structure.NMR
Absolute Purity qNMR assay indicates a purity of >98% w/w against a certified standard.qNMR
Volatile Impurities TGA shows no significant mass loss before the onset of decomposition.TGA
Solid-State Purity DSC shows a sharp, single melting endotherm.DSC

By systematically applying and comparing these orthogonal techniques, researchers can move beyond a simple percentage on a data sheet to a deep, evidence-based understanding of their compound's true purity. This level of rigor is essential for ensuring the validity and reproducibility of any subsequent research and development efforts.

References

  • Lam, C. W., & Siu, T. S. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Association for Clinical Biochemistry and Laboratory Medicine. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., Ng, K. F., Suen, M. W., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry reviews, 24(1), 3–12. Retrieved from [Link]

  • Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]

  • Wax Studios. (n.d.). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • Kover, P. K., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]

  • Spectral Service AG. (2025). Purity Testing & Quantitative NMR Analysis. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

  • Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Live Webinar: Purity Determination by Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Plato, C. (1972). Determination of purity by differential scanning calorimetry (DSC). Analytical Chemistry. Retrieved from [Link]

  • Barden, T. (2020). Column Selection for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved from [Link]

  • Aragen Bioscience. (n.d.). Molecular weight Determination. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Fiveable. (n.d.). Thermal Analysis | Analytical Chemistry Class Notes. Retrieved from [Link]

  • Kover, P. K., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Retrieved from [Link]

  • Magritek. (2020). qNMR with internal standard on a Spinsolve benchtop NMR spectrometer. Retrieved from [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Retrieved from [Link]

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Patsnap. (2026). How to Validate Aromatic Compounds' Purity for Lab Applications. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

  • Riebe, M., et al. (n.d.). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. PMC. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Lab Manager. (2026). Thermal Analysis: Stability, Decomposition, and Material Properties. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Westwood, S., et al. (2019). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Confirmation of molecular weight. Retrieved from [Link]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]

  • In-Med Prognostics. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • SlideShare. (2021). Thermal Analysis. Retrieved from [Link]

  • Gjoshi, E., et al. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC. Retrieved from [Link]

  • Reddit. (2023). measuring purity of organic compounds (e.g. paracetamol) with GCMS?. Retrieved from [Link]

Sources

Comparative

Cross-referencing spectral data for CAS 1329658-14-1

Comprehensive Guide to Spectral Cross-Referencing and Performance Validation for CAS 1329658-14-1 (PETA) in Advanced Polyimide Synthesis The development of high-performance, void-free polyimide composites relies heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Spectral Cross-Referencing and Performance Validation for CAS 1329658-14-1 (PETA) in Advanced Polyimide Synthesis

The development of high-performance, void-free polyimide composites relies heavily on the precise control of thermal cross-linking. CAS 1329658-14-1, chemically known as 5-(3-phenylprop-2-ynoyl)isobenzofuran-1,3-dione or PETA[1], represents a next-generation end-capping agent designed to terminate polyamic acid oligomers. By introducing an activated alkynyl ynone moiety (a ketone-conjugated alkyne), PETA offers a highly tunable processing window compared to traditional aerospace-grade end-cappers.

This guide provides an objective performance comparison between PETA and standard alternatives, alongside self-validating spectral protocols to ensure monomer integrity before polymerization.

Mechanistic Context: Why Choose PETA?

Traditional phenylethynyl-terminated imides (PETIs), such as those utilizing 4-phenylethynylphthalic anhydride (PEPA), require extreme curing temperatures (often >370 °C) to initiate the cyclotrimerization and free-radical cross-linking of the alkyne groups[2][3].

PETA modifies this paradigm by inserting a carbonyl group directly between the phthalic anhydride ring and the phenylethynyl group, creating an ynone (-C(=O)-C≡C-Ph)[1].

  • The Causality of the Ynone: The ketone acts as a strong electron-withdrawing group (EWG), polarizing the adjacent alkyne. This electronic activation lowers the activation energy required for thermal cross-linking, effectively broadening the processing window and allowing the resin to cure at lower temperatures without evolving volatile byproducts[2][3].

Comparative Performance Data

To objectively evaluate PETA, it must be compared against PEPA (the industry-standard alkyne end-capper) and PMDA (a standard chain-extending dianhydride, used here to contrast thermoplastic vs. thermosetting behavior).

Table 1: Quantitative Comparison of Polyimide Modifiers

PropertyPETA (CAS 1329658-14-1)PEPA (CAS 10602-04-7)PMDA (CAS 89-32-7)
Molecular Role Activated cross-linking end-capperStandard cross-linking end-capperChain-extending dianhydride
Reactive Moiety Ynone (Ketone-Alkyne)Aryl AlkyneBis-Anhydride
Cross-Linking Onset ( Tc​ ) ~300 – 320 °C (EWG Activated)350 – 371 °CN/A (Thermoplastic)
Key FTIR Markers 1850, 1770, 1650, 2200 cm⁻¹1850, 1770, 2210 cm⁻¹1860, 1780 cm⁻¹
Processing Window Broad ( ΔT optimized by lower Tc​ )Narrow (Requires >370 °C)N/A

Spectral Cross-Referencing: A Self-Validating System

Because anhydrides are highly susceptible to ambient hydrolysis (converting to unreactive dicarboxylic acids), validating the structural integrity of PETA via spectral cross-referencing is a mandatory first step in any synthesis workflow.

A. FTIR-ATR Validation Protocol
  • The Causality of the Anhydride Doublet: Cyclic anhydrides like PETA exhibit two distinct C=O stretching bands due to the mechanical coupling of the two carbonyl groups in the strained 5-membered ring[4]. The higher frequency band corresponds to the symmetric stretch, while the lower frequency band corresponds to the asymmetric stretch[4][5].

  • Self-Validation Check: In cyclic anhydrides, the asymmetric stretch (lower wavenumber) is inherently more intense than the symmetric stretch[4]. If the higher wavenumber peak is stronger, the ring is acyclic or compromised. Furthermore, the complete absence of a broad band at 3000–3300 cm⁻¹ validates that no hydrolysis has occurred[5].

B. 13 C-NMR Validation Protocol

While 1 H-NMR can confirm the presence of the phenyl rings, 13 C-NMR is required to validate the ynone backbone, as the alkyne and ketone carbons lack attached protons.

  • Cross-Referencing Targets:

    • Anhydride Carbonyls: ~162 ppm.

    • Ketone Carbonyl: ~177 ppm (Deshielded due to conjugation).

    • Alkyne Carbons (sp-hybridized): ~88 ppm and ~93 ppm.

Step-by-Step Experimental Methodologies

Protocol 1: Monomer Spectral Validation (FTIR-ATR)

  • Background Acquisition: Clean the diamond ATR crystal with anhydrous acetone and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit 2–3 mg of PETA powder onto the crystal. Apply consistent pressure using the ATR anvil.

  • Cross-Referencing: Scan the sample and verify the presence of the cyclic anhydride doublet at 1850 cm⁻¹ (weak) and 1770 cm⁻¹ (strong) [4][5].

  • Ynone Verification: Confirm the presence of the conjugated ketone C=O stretch at ~1650 cm⁻¹ and the weak alkyne C≡C stretch at ~2200 cm⁻¹ .

  • Validation Gate: If a broad -OH stretch is detected >3000 cm⁻¹, reject the batch or subject it to recrystallization in anhydrous acetic anhydride.

Protocol 2: Polyamic Acid Synthesis & End-Capping

  • Chain Extension: In a nitrogen-purged flask, dissolve the chosen diamine (e.g., ODA) in anhydrous N-Methyl-2-pyrrolidone (NMP). Slowly add a stoichiometric deficiency of the primary dianhydride (e.g., BPDA) to create amine-terminated oligomers[2].

  • End-Capping: Add the validated PETA monomer (calculated to cap the remaining amine end-groups) to the solution at 25 °C.

  • Equilibration: Stir for 12 hours to ensure complete ring-opening of the PETA anhydride, yielding a phenylethynyl-terminated polyamic acid (PAA)[2].

Protocol 3: DSC Thermal Curing Analysis

  • Preparation: Load 5 mg of the precipitated and dried PETA-endcapped oligomer into a hermetic aluminum DSC pan.

  • Thermal Ramp: Heat the sample from 50 °C to 400 °C at a rate of 10 °C/min under a 50 mL/min nitrogen purge.

  • Data Extraction: Identify the endothermic baseline shift corresponding to the glass transition ( Tg​ ) and the subsequent broad exothermic peak (~300–350 °C) corresponding to the alkyne cross-linking reaction[3].

Workflow Visualization

PETA_Workflow Monomer CAS 1329658-14-1 (PETA) Monomer Input Spectral Spectral Cross-Referencing (FTIR, 13C-NMR) Monomer->Spectral Validation Purity Validated? (Anhydride Doublet Intact) Spectral->Validation Polymerization Polyamic Acid Synthesis (NMP Solvent, 25°C) Validation->Polymerization Yes Reject Reject Batch (Hydrolyzed to Diacid) Validation->Reject No Imidization Thermal Imidization (B-Staging at 250°C) Polymerization->Imidization Crosslinking Ynone Cross-linking (Curing Exotherm >300°C) Imidization->Crosslinking

Validation and processing workflow for PETA-endcapped polyimide synthesis.

References

  • Watson International. "PETA CAS 1329658-14-1." Watson-Int. Available at:[Link]

  • Spectroscopy Online. "The C=O Bond, Part IV: Acid Anhydrides." Spectroscopy. Available at:[Link]

  • Chemistry LibreTexts. "21.10: Spectroscopy of Carboxylic Acid Derivatives." LibreTexts. Available at:[Link]

  • National Institutes of Health (PMC). "Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship." PMC. Available at:[Link]

  • CORE / NASA. "Processing Robustness for A Phenylethynyl Terminated Polyimide Composite." CORE. Available at: [Link]

Sources

Validation

Architecting High-Performance Biomedical Polymers: A Comparative Guide to PETA, TMPTA, and PEGDA Crosslinking Systems

Executive Summary In the development of advanced drug delivery systems (DDS), tissue engineering scaffolds, and biocompatible hydrogels, the selection of a crosslinking agent dictates the mechanical integrity, degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced drug delivery systems (DDS), tissue engineering scaffolds, and biocompatible hydrogels, the selection of a crosslinking agent dictates the mechanical integrity, degradation kinetics, and biological response of the final polymer matrix. Pentaerythritol triacrylate (PETA) has emerged as a high-performance, multifunctional monomer capable of outperforming traditional crosslinkers like Poly(ethylene glycol) diacrylate (PEGDA) and Trimethylolpropane triacrylate (TMPTA) in applications requiring rapid curing and exceptional mechanical strength[1][2].

This guide provides an objective, data-driven comparison of PETA against its alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its integration into biomedical workflows.

Mechanistic Causality: The Architecture of Crosslinking

The performance of a photocured polymer network is fundamentally governed by the functionality (number of polymerizable groups) and the molecular structure of the crosslinker.

  • PETA (Pentaerythritol Triacrylate): PETA possesses three highly reactive acrylate groups and one pendant hydroxyl (-OH) group. The trifunctionality ensures a highly dense, tightly knit 3D network upon free-radical photopolymerization[3]. Causally, the high crosslink density drastically restricts the mobility of polymer chains, resulting in superior tensile strength and a high glass transition temperature ( Tg​ )[3][4]. Furthermore, the pendant hydroxyl group facilitates intermolecular hydrogen bonding, which enhances interfacial adhesion with inorganic fillers like hydroxyapatite (HA) in bone scaffolds[2].

  • TMPTA (Trimethylolpropane Triacrylate): Like PETA, TMPTA is trifunctional but lacks the hydroxyl group. It provides excellent mechanical rigidity and fast curing speeds, but its purely hydrophobic nature can limit its integration into highly hydrophilic biological matrices compared to PETA[5][6].

  • PEGDA (Poly(ethylene glycol) Diacrylate): PEGDA is a bifunctional macromer. Its long, flexible ethylene oxide chain acts as a spacer during polymerization. This inherently leads to a looser network with a high free volume. Consequently, PEGDA hydrogels exhibit massive swelling ratios and excellent flexibility but suffer from poor mechanical toughness[7][8].

By blending or substituting PEGDA with PETA, researchers can precisely tune the thermodynamic properties and drug release profiles of stereolithographic delivery systems[9][10].

Objective Performance Comparison

The following table synthesizes quantitative and qualitative data comparing PETA with TMPTA and PEGDA in high-performance polymer applications.

Performance MetricPETA (Pentaerythritol Triacrylate)TMPTA (Trimethylolpropane Triacrylate)PEGDA (Poly(ethylene glycol) Diacrylate)
Chemical Functionality Trifunctional + 1 HydroxylTrifunctionalBifunctional
Crosslinking Density Very HighHighLow to Moderate
Tensile Strength Excellent (Highest in PTMC networks)[11]GoodPoor (Highly flexible/soft)[12]
Swelling Ratio (in water) Low (Highly restricted network)Low to ModerateVery High (Highly hydrophilic)[7]
Enzymatic Degradation Slow (Surface erosion mechanism)[8]SlowFast (Bulk degradation)
Curing Speed (UV) Extremely Fast[1]FastModerate
Primary Biomedical Use Embolization microspheres, Bone grafts[1][2]Dental composites, Hard coatings[6]Soft tissue hydrogels, Soluble drug matrices[7]

Experimental Workflows & Self-Validating Protocols

To harness PETA's rapid curing characteristics for drug delivery, microfluidic photopolymerization is the gold standard. This method prevents the thermal degradation of sensitive therapeutic payloads (like Doxorubicin or peptides) by curing the matrix instantly at room temperature[1].

Protocol 1: Microfluidic Synthesis of PETA-Crosslinked Embolization Microspheres

Objective: Fabricate monodisperse, drug-loaded PETA microspheres for targeted arterial embolization.

Step-by-Step Methodology:

  • Dispersed Phase Preparation: In a light-protected centrifuge tube, mix 10.0 g of PETA monomer with 0.3 g of the photoinitiator 2-hydroxy-2-methylpropiophenone (e.g., Omnirad 1173)[1].

  • Payload Integration: Disperse the therapeutic agents (e.g., Superparamagnetic iron oxide nanoparticles (SPIONs) and Doxorubicin) into the PETA mixture. Causality: Homogeneous dispersion is critical to prevent burst release and ensure zero-order release kinetics.

  • Microfluidic Emulsification: Load the dispersed phase into a microsyringe pump. Inject into a microfluidic continuous phase (aqueous surfactant solution) to shear the flow into uniform droplets[1].

  • In-Situ Photopolymerization: Irradiate the downstream microfluidic channel with UV light ( λ=365 nm). The photoinitiator generates free radicals, attacking the C=C bonds of PETA to form a solid hydrogel instantly[1][13].

  • Self-Validating Checkpoint (FTIR): Harvest a sample of the microspheres. Perform FTIR spectroscopy. Validation: The complete disappearance of the characteristic acrylate C=C stretching peak at 1635 cm−1 confirms 100% monomer conversion. If the peak remains, increase UV intensity or residence time, as unreacted acrylates are highly cytotoxic.

  • Purification: Wash the microspheres extensively with ethanol and deionized water to remove any residual continuous phase, followed by lyophilization.

Workflow M1 PETA Monomer (High Crosslink Density) UV UV Irradiation (λ = 365 nm) M1->UV Microfluidic Emulsification M2 Photoinitiator (e.g., Omnirad 1173) M2->UV Radical Generation Network 3D Crosslinked Polymer Network (High Mechanical Strength) UV->Network Photopolymerization DDS Targeted Embolization Microspheres (Drug Delivery System) Network->DDS Washing & Lyophilization Drug Therapeutic Payload (DOX / SPIONs) Drug->UV Encapsulation

Caption: Workflow for the microfluidic synthesis of PETA-crosslinked drug delivery microspheres.

Biological Response & In Vivo Applications

A historical concern with acrylate-based polymers is the cytotoxicity of unreacted monomers. However, fully cured PETA networks demonstrate exceptional biocompatibility and osteoconductivity.

In a pivotal study evaluating PETA-co-TMPTA nanocomposite scaffolds blended with hydroxyapatite (HA), researchers found that PETA:HA (80:20) composites exhibited significantly higher mechanical yield strength than standard poly( ε -caprolactone) (PCL) controls[2].

Osteogenic Differentiation Pathway: When Human Adipose-Derived Mesenchymal Stromal Cells (hASCs) are cultured on foamed PETA:HA scaffolds, the rigid, highly crosslinked surface provides the necessary mechanotransduction cues to trigger osteogenesis. By Day 21, these cells exhibit maximum mineralization, alongside a stark upregulation of Alkaline Phosphatase (ALP) and Osteocalcin (OCN) expression[2].

BioResponse Scaffold PETA:HA Composite Scaffold (Osteoconductive Matrix) Cells Human Adipose-Derived Stromal Cells (hASCs) Scaffold->Cells In Vitro Seeding Adhesion Cell Adhesion & Proliferation (High Cytocompatibility) Cells->Adhesion Day 1-7 Incubation Diff Osteogenic Differentiation (Stromal Medium) Adhesion->Diff Cellular Signaling Markers Upregulation of ALP & OCN (Bone Mineralization) Diff->Markers Day 21 Assessment

Caption: Biological response and osteogenic differentiation pathway on PETA:HA composite scaffolds.

Conclusion

For drug development professionals and biomaterial engineers, the choice between PETA, TMPTA, and PEGDA is a calculation of mechanical demand versus flexibility. While PEGDA remains the standard for soft, highly swellable hydrogels, PETA is the superior crosslinker for applications demanding structural rigidity, rapid curing, and sustained drug release under physiological shear stress (such as embolization microspheres and bone augments). By enforcing strict, self-validating curing protocols, the inherent cytotoxicity of acrylate monomers is entirely mitigated, yielding a safe, high-performance biomedical polymer.

Sources

Comparative

A Comparative Guide to Alternatives for 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione: A Focus on Necroptosis Inhibition

In the landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. The compound 5-(3-phenylpropioloyl)isobenzofuran-1,3-dione represents a unique chemical entity, primaril...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. The compound 5-(3-phenylpropioloyl)isobenzofuran-1,3-dione represents a unique chemical entity, primarily utilized as a monomer in the synthesis of polyimides. While its direct biological applications are not extensively documented, the isobenzofuran-1,3-dione core is present in a variety of biologically active molecules, exhibiting activities ranging from antiproliferative to antimicrobial.[1][2] This guide, therefore, explores alternative compounds, not through the lens of direct structural analogs, but by focusing on a critical biological pathway where such a scaffold could be of interest: the inhibition of regulated necrosis, or necroptosis.

Necroptosis is a form of programmed cell death that, unlike apoptosis, is caspase-independent and highly inflammatory.[3][4] It plays a crucial role in the pathophysiology of numerous conditions, including neurodegenerative diseases, inflammatory disorders, and ischemic injury.[3][5][6] A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1).[3][4] The kinase activity of RIPK1 is a critical checkpoint, making it a prime target for therapeutic intervention.[4][5][7] This guide will provide a comparative analysis of seminal and next-generation inhibitors of RIPK1, offering a valuable resource for researchers investigating necroptosis and related pathologies.

The Necroptosis Signaling Pathway: A Central Role for RIPK1

The best-characterized trigger for necroptosis is the activation of tumor necrosis factor receptor 1 (TNFR1) by its ligand, TNF-α. In the absence of caspase-8 activity, RIPK1 is recruited to the TNFR1 signaling complex, where it becomes autophosphorylated. This activated RIPK1 then interacts with RIPK3, leading to the formation of a functional amyloid-like signaling complex known as the necrosome.[4] RIPK3, in turn, phosphorylates the mixed lineage kinase domain-like protein (MLKL), the terminal effector of the necroptosis pathway.[3][4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which propagate inflammation.

Necroptosis Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 binds Complex_I Complex I (Pro-survival) TNFR1->Complex_I recruits RIPK1_inactive RIPK1 (inactive) Complex_I->RIPK1_inactive RIPK1_active p-RIPK1 (active) RIPK1_inactive->RIPK1_active autophosphorylation RIPK3 RIPK3 RIPK1_active->RIPK3 recruits & activates Necrosome Necrosome RIPK1_active->Necrosome pRIPK3 p-RIPK3 RIPK3->pRIPK3 pRIPK3->Necrosome MLKL MLKL Necrosome->MLKL phosphorylates pMLKL p-MLKL MLKL->pMLKL Membrane_Disruption Membrane Disruption (Necroptosis) pMLKL->Membrane_Disruption oligomerizes & translocates

Caption: Simplified signaling cascade of TNF-α induced necroptosis.

Benchmark Inhibitor: Necrostatin-1 (Nec-1)

Necrostatin-1 was the first small molecule inhibitor of necroptosis to be identified.[3][8] It acts as an allosteric inhibitor of RIPK1, preventing its autophosphorylation and subsequent activation of the necroptotic cascade.[8]

  • Mechanism of Action: Nec-1 is a Type III inhibitor, binding to an allosteric pocket of the RIPK1 kinase domain.[9] This binding stabilizes the inactive conformation of the kinase.[8]

  • Potency: The EC50 of Nec-1 for inhibiting necroptosis in human Jurkat cells is approximately 490 nM, and it inhibits RIPK1 kinase activity with an EC50 of 182 nM.[10]

  • Off-Target Effects: A significant drawback of Nec-1 is its off-target inhibition of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[11][12] This can confound the interpretation of in vivo studies.

To address the IDO off-target activity, a more stable and specific analog, Necrostatin-1s (7-Cl-O-Nec-1) , was developed.[11][12] Nec-1s retains potent RIPK1 inhibitory activity without significantly affecting IDO, making it a more suitable tool for in vivo experiments.[11][12][13]

Comparative Analysis of Alternative RIPK1 Inhibitors

Since the discovery of Nec-1, a diverse range of RIPK1 inhibitors with improved potency, selectivity, and pharmacokinetic properties have been developed. These can be broadly classified based on their binding modes.

CompoundTypeTargetPotency (IC50/EC50)Key Features & Limitations
Necrostatin-1 (Nec-1) III (Allosteric)RIPK1~180-490 nMFirst-in-class, well-characterized. Off-target IDO inhibition.[8][10][11]
Necrostatin-1s (Nec-1s) III (Allosteric)RIPK1Similar to Nec-1More stable and specific than Nec-1; lacks IDO activity.[11][12]
GSK'963 Not specifiedRIPK11-3 nM (murine cells)Highly potent and selective. Excellent tool for in vitro studies.[4]
PK68 IIRIPK1~90 nMOrally active, potent inhibitor of RIPK1-dependent necroptosis.[3][14]
Ponatinib I/IIMulti-kinasePotent RIPK1 inhibitorApproved kinase inhibitor with RIPK1 activity, but lacks selectivity.[4]

Next-Generation and Clinically Investigated RIPK1 Inhibitors

The therapeutic potential of targeting RIPK1 has led to the development of several compounds that have entered clinical trials for various inflammatory and neurodegenerative diseases.

  • GSK2982772: A potent and selective RIPK1 inhibitor that has been evaluated in clinical trials for inflammatory diseases.

  • DNL747 (SAR443060): A brain-penetrant RIPK1 inhibitor developed for neurodegenerative diseases such as Alzheimer's disease and ALS.

  • R552 (Pelabresib): A RIPK1 inhibitor that has been investigated for the treatment of myelofibrosis.

While the specific structures of many clinical candidates are not public, their development underscores the therapeutic promise of targeting RIPK1-mediated necroptosis.

Experimental Protocols

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK1.

Workflow:

Kinase Assay Workflow A Recombinant RIPK1 D Incubate at 30°C A->D B Test Compound B->D C ATP & Substrate C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F

Caption: Workflow for an in vitro RIPK1 kinase inhibition assay.

Methodology:

  • Add recombinant human RIPK1 to the wells of a 384-well plate.

  • Add serial dilutions of the test compound (e.g., 10 µM to 1 nM) and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., myelin basic protein).

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and quantify the remaining ATP using a commercial detection reagent such as Kinase-Glo®. The luminescence signal is inversely proportional to RIPK1 kinase activity.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Necroptosis Assay

This assay assesses the ability of a compound to protect cells from induced necroptosis.

Methodology:

  • Seed human HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α (T), Smac mimetic (S), and a pan-caspase inhibitor such as z-VAD-fmk (Z). The caspase inhibitor is crucial to block apoptosis and channel the cells towards necroptosis.

  • Incubate for 24 hours.

  • Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells.

  • Calculate EC50 values from the dose-response curve, representing the concentration of the compound that provides 50% protection against necroptosis.

Western Blot for Phospho-RIPK1 and Phospho-MLKL

This protocol allows for the direct visualization of the inhibition of RIPK1 activation and downstream signaling.

Methodology:

  • Treat cells with the test compound and necroptosis-inducing stimuli as described in the cellular assay.

  • Lyse the cells at various time points (e.g., 0, 2, 4, 6 hours) in a lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-RIPK1 (Ser166), total RIPK1, phospho-MLKL (Ser358), and total MLKL overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the ratio of phosphorylated to total protein indicates target engagement and inhibition.[15]

Conclusion and Future Perspectives

While 5-(3-phenylpropioloyl)isobenzofuran-1,3-dione is primarily a material science building block, the biological relevance of its core structure invites further investigation. For researchers interested in pathways of regulated cell death, the landscape of necroptosis inhibitors offers a rich and well-developed field of alternatives. The evolution from the promiscuous Necrostatin-1 to highly potent, selective, and brain-penetrant clinical candidates illustrates a successful trajectory in targeting RIPK1 kinase. The experimental protocols and comparative data provided in this guide offer a robust framework for scientists to identify and characterize novel inhibitors of necroptosis, a pathway of immense therapeutic importance.

References

  • Alzheimer's Drug Discovery Foundation. (2024, February 16). RIPK1 Inhibitors. [Link]

  • Sun, L., Wang, H., Wang, Z., He, S., Chen, S., Liao, D., Wang, L., Yan, J., Liu, W., Lei, X., & Wang, X. (2019). Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives. Journal of Medicinal Chemistry, 62(23), 10623–10651. [Link]

  • Jacobs, K., & Vandenabeele, P. (2022). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. Journal of Medicinal Chemistry, 65(13), 8754–8783. [Link]

  • Li, D., Xu, T., & Li, S. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 996525. [Link]

  • Yuan, J., & Amin, P. (2019). Targeting RIPK1 for the treatment of human diseases. Proceedings of the National Academy of Sciences, 116(19), 9207–9212. [Link]

  • Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, S., Wang, T., Wang, X., & Lei, X. (2023). From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 67(2), 1279–1297. [Link]

  • Chen, J., Li, X., & Yuan, J. (2024). Necroptosis inhibitors: mechanisms of action and therapeutic potential. Acta Pharmaceutica Sinica B, 14(2), 527–544. [Link]

  • Takahashi, N., Duprez, L., Grootjans, S., Cauwels, A., Nerinckx, W., DuHadaway, J. B., Goossens, V., Roelandt, R., Van Hauwermeiren, F., Libert, C., Declercq, W., Callewaert, N., Prendergast, G. C., Degterev, A., Yuan, J., & Vandenabeele, P. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models. Cell Death & Disease, 3(11), e437. [Link]

  • Jefferson Digital Commons. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models. [Link]

  • ResearchGate. (2015, January 8). What are some off targets of Necrostatin 1 other than IDO? [Link]

  • Zhang, Y., Chen, X., & Yuan, J. (2024). Necrostatin-1: a promising compound for neurological disorders. Frontiers in Pharmacology, 15, 1409257. [Link]

  • da Silva, A. C., de Souza, M. C. B. V., & de L. Ferreira, V. F. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881–1891. [Link]

  • Sciedco. 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione, 5 g. [Link]

  • MilliporeSigma. 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione. [Link]

  • MDPI. (2025, October 16). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. [Link]

  • International Multilingual Journal of Science and Technology. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. [Link]

  • Digital CSIC. (2020). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. [Link]

  • PubMed. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. [Link]

  • Sciforum. (2021, November 14). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. [Link]

  • Google Patents. (2018). WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone.
  • ResearchGate. (2025, August 5). ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. [Link]

  • National Center for Biotechnology Information. (2008). 5-(2-Phenylethynyl)isobenzofuran-1,3-dione. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(3-phenylpropioloyl)isobenzofuran-1,3-dione. As researchers and drug development professionals, our commitment to safety...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(3-phenylpropioloyl)isobenzofuran-1,3-dione. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to build your confidence in managing this specific reagent by explaining the chemical principles that underpin these essential safety protocols.

Hazard Identification and Risk Assessment: Understanding the 'Why'

5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione is a specialized organic compound used in research, particularly as a raw material for polyimides[1]. Its molecular structure, featuring a phthalic anhydride moiety and a phenylpropioloyl group, dictates its reactivity and associated hazards.

A thorough risk assessment begins with understanding its inherent properties. The Safety Data Sheet (SDS) is the primary source for this information, classifying the compound as a serious eye irritant and a potential skin sensitizer[1].

  • Eye Irritation (Category 2A): The anhydride functional group is susceptible to hydrolysis. Upon contact with the moisture in the eyes, it can hydrolyze to the corresponding dicarboxylic acid, causing irritation.

  • Skin Sensitization (Sub-category 1A): Anhydrides are known acylating agents. This reactivity means the compound can covalently bond to nucleophilic residues in skin proteins, potentially triggering an allergic immune response upon repeated exposure[2].

Due to these hazards, adherence to strict personal protective equipment (PPE) protocols is non-negotiable.

Hazard ClassificationGHS CodePersonal Protective Equipment (PPE)
Serious Eye Damage/Eye IrritationH319Chemical safety goggles or face shield[1]
Skin SensitizationH317Chemical-resistant gloves (e.g., nitrile)[1]
Respiratory ProtectionP261Use in a well-ventilated area or chemical fume hood[1]
Protective Clothing-Standard laboratory coat

The Core Directive: A Decision-Based Disposal Workflow

The correct disposal procedure is entirely dependent on the form of the waste. Unused pure product is handled differently from a quenched reaction mixture or contaminated labware. The following diagram outlines the critical decision-making process for waste segregation and disposal.

G cluster_waste_type Categorize Waste Stream cluster_procedures Disposal & Decontamination Protocols cluster_actions Final Actions start Waste Identification: 5-(3-Phenylpropioloyl) isobenzofuran-1,3-dione waste_type What is the nature of the waste? start->waste_type proc_pure Procedure A: Unused/Expired Pure Compound waste_type->proc_pure  Pure Compound   proc_reaction Procedure B: Reaction Mixtures & Solutions waste_type->proc_reaction  Reaction Mixture   proc_materials Procedure C: Contaminated Labware & PPE waste_type->proc_materials  Contaminated Materials   action_package Package for Disposal: - Seal in original or compatible container. - Attach Hazardous Waste Label. proc_pure->action_package action_quench Quench Reactivity: - Neutralize anhydride and reactive species under controlled conditions. proc_reaction->action_quench action_decon Decontaminate: - Triple rinse glassware. - Segregate solid waste. proc_materials->action_decon action_dispose Dispose via EH&S: - Transfer labeled waste to licensed disposal company. action_package->action_dispose action_quench->action_package action_decon->action_package

Caption: Disposal decision workflow for 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione.

Experimental Protocols for Disposal and Decontamination

Procedure A: Disposal of Unused or Expired Pure Compound

Unwanted, expired, or surplus pure 5-(3-phenylpropioloyl)isobenzofuran-1,3-dione is considered a reactive material. Under no circumstances should you attempt to quench or neutralize the pure, unused reagent [3]. The goal is to package it securely for collection by a licensed waste disposal company.

Protocol:

  • Container Integrity: Ensure the manufacturer's original container is tightly sealed and in good condition. If the original container is compromised, transfer the compound to a new, clean, dry, and chemically compatible container.

  • Secure Seal: Wrap the outside of the cap with Parafilm to ensure a secure seal and prevent moisture ingress[3].

  • Labeling: Affix a hazardous waste tag to the container. The label must include:

    • The full chemical name: "5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione"

    • CAS Number: 1329658-14-1[4]

    • Associated hazards: "Eye Irritant, Skin Sensitizer"

    • The date of waste generation.

  • Collection: Request a waste pickup from your institution's Environmental Health & Safety (EH&S) department or designated waste disposal service[3].

Procedure B: Disposal of Reaction Mixtures and Solutions

Mixtures containing this compound from a completed chemical reaction must be carefully and completely quenched as part of the experimental workup before they are collected for waste disposal[3][5]. The primary goal of quenching is to neutralize the reactive anhydride group.

Protocol:

  • Preparation: In a separate flask appropriately sized for the reaction scale and equipped with a stirrer, prepare a quenching solution. A 5-10% aqueous solution of sodium bicarbonate is a suitable choice. Rationale: The bicarbonate will react with the anhydride to form the sodium salt of the dicarboxylic acid, which is less hazardous and more water-soluble.

  • Controlled Quenching: While stirring vigorously in a fume hood, slowly and carefully add the reaction mixture dropwise to the quenching solution. Be prepared for potential gas evolution (CO₂) and a mild exotherm.

  • Verification: After the addition is complete, continue stirring for at least 30 minutes to ensure the reaction is complete. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Waste Collection: Transfer the quenched mixture into a designated hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvents used.

  • Labeling: Label the container with a hazardous waste tag, listing all chemical constituents of the quenched mixture, including solvents and the neutralized product[3].

Procedure C: Decontamination of Labware and Personal Protective Equipment (PPE)

Contaminated Glassware and Equipment: Proper cleaning is a form of decontamination that ensures the safety of all laboratory personnel and prevents cross-contamination of future experiments[6].

Protocol:

  • Initial Rinse (in a fume hood): Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethyl acetate) to dissolve and remove any residual compound. Collect these rinses in the appropriate organic waste container.

  • Wash: Wash the triple-rinsed glassware thoroughly with laboratory detergent and warm water[7]. Use a brush to scrub all surfaces.

  • Final Rinse: Rinse the glassware with deionized water and allow it to air dry completely[7][8].

Contaminated Solid Waste (PPE, Weigh Boats, Contaminated Paper):

  • Segregation: Collect all grossly contaminated solid waste, such as gloves, bench paper, and empty vials, in a designated, clearly labeled hazardous waste bag or container[9].

  • Packaging: Once full, seal the bag or container securely.

  • Disposal: Label the container as "Solid Hazardous Waste" with the name of the primary contaminant and dispose of it through your institution's EH&S office[9]. Empty reagent bottles that cannot be safely decontaminated should also be disposed of as hazardous waste[8].

Conclusion: A Culture of Safety

The proper disposal of 5-(3-phenylpropioloyl)isobenzofuran-1,3-dione is not merely a regulatory requirement but a cornerstone of responsible scientific practice. By understanding the chemical reactivity of this compound and adhering to the distinct disposal protocols for pure reagent versus reaction mixtures, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific waste disposal guidelines and your EH&S department for any questions.

References

  • Disposal of Highly Reactive Reagents . PennEHRS, University of Pennsylvania. [Link]

  • 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione, 5 g . Sciedco. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate . PubMed. [Link]

  • Procedure for Disposing of Hazardous Waste . MIT Environmental Health & Safety. [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information f...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione, a compound with significant potential in various research applications. This document moves beyond a simple checklist, offering a procedural, in-depth framework designed to build confidence and ensure the well-being of all laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Compound

5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione is classified with the following hazards:

  • Serious Eye Irritation (Category 2A) [1]

  • Skin Sensitization (Sub-category 1A) [1][2]

The isobenzofuran-1,3-dione moiety, a derivative of phthalic anhydride, suggests a potential for respiratory irritation, a characteristic of this class of compounds[3][4][5][6]. As a fine powder, the primary risks arise from inadvertent contact with the skin and eyes, and from inhalation of airborne particles. Skin contact may lead to an allergic reaction[1][2][7].

Summary of Hazards:
HazardGHS CategoryPotential Effects
Serious Eye Irritation Category 2ACauses serious eye irritation upon contact[1][2][8].
Skin Sensitization Sub-category 1AMay cause an allergic skin reaction upon contact[1][2][7].
Respiratory Irritation Potential HazardMay cause respiratory irritation if inhaled[3][4][5][6].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on established safety protocols for handling chemical irritants and sensitizers[9][10][11][12].

  • Eye and Face Protection :

    • Minimum Requirement : Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory[13].

    • Recommended : A full-face shield should be worn in addition to safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation[10].

  • Skin Protection :

    • Gloves : Chemically resistant gloves are required. Nitrile or neoprene gloves are suitable choices[14]. Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised. Contaminated gloves should be replaced promptly[14].

    • Lab Coat : A standard laboratory coat should be worn and kept fully fastened. For procedures with a higher risk of contamination, consider a chemically resistant apron or coveralls[10][11].

  • Respiratory Protection :

    • Due to the potential for respiratory irritation from the dust, a respirator is necessary if the handling procedure cannot be fully contained within a ventilated enclosure[3][9][12].

    • A NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters is recommended when weighing or transferring the solid outside of a fume hood[9].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes exposure and ensures a safe working environment.

Preparation and Engineering Controls
  • Designated Work Area : All handling of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure[1].

  • Ventilation : Ensure that the local exhaust ventilation is functioning correctly before commencing any work[1].

  • Emergency Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.

  • Gather Materials : Have all necessary equipment and reagents, including waste containers, readily available to avoid leaving the designated area during the procedure.

Handling the Compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Verify_Ventilation 2. Verify Fume Hood Functionality Don_PPE->Verify_Ventilation Weigh_Chemical 3. Weigh Compound in Fume Hood Verify_Ventilation->Weigh_Chemical Transfer_Chemical 4. Transfer to Reaction Vessel Weigh_Chemical->Transfer_Chemical Decontaminate 5. Decontaminate Glassware and Surfaces Transfer_Chemical->Decontaminate Dispose_Waste 6. Dispose of Waste in Labeled Container Decontaminate->Dispose_Waste Remove_PPE 7. Remove and Dispose of Contaminated PPE Dispose_Waste->Remove_PPE Wash_Hands 8. Wash Hands Thoroughly Remove_PPE->Wash_Hands Emergency_Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response cluster_fire_response Fire Response Spill Spill Occurs Evacuate_Spill Evacuate Immediate Area Spill->Evacuate_Spill Exposure Personal Exposure Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Rinse_Eyes Rinse Eyes with Water for 15 minutes Exposure->Rinse_Eyes Fire Fire Involving Chemical Evacuate_Fire Evacuate the Area Fire->Evacuate_Fire Alert_Spill Alert Others Evacuate_Spill->Alert_Spill Don_PPE_Spill Don Appropriate PPE (Respirator, Gloves) Alert_Spill->Don_PPE_Spill Contain_Spill Cover with Absorbent Material (No Dust) Don_PPE_Spill->Contain_Spill Collect_Spill Collect into Labeled Waste Container Contain_Spill->Collect_Spill Decontaminate_Spill Decontaminate Spill Area Collect_Spill->Decontaminate_Spill Rinse_Skin Rinse Skin with Water for 15 minutes Remove_Clothing->Rinse_Skin Seek_Medical Seek Medical Attention Rinse_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Activate_Alarm Activate Fire Alarm Evacuate_Fire->Activate_Alarm Extinguish Use CO2, Dry Chemical, or Foam Extinguisher Activate_Alarm->Extinguish

Caption: Emergency Response Decision Tree.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][8][15]

  • Skin Contact : Remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][2][15]

  • Inhalation : Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1][8]

  • Spill :

    • Evacuate the immediate area and alert others.

    • Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material such as vermiculite or sand. Avoid creating dust.[13][16]

    • Carefully sweep or scoop the material into a clearly labeled, sealed container for disposal.[8][13]

    • Decontaminate the spill area thoroughly.

Disposal Plan: Responsible Waste Management

All waste containing 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione must be treated as hazardous waste.

  • Waste Collection :

    • Place all contaminated disposable PPE, absorbent materials from spills, and excess chemical into a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal :

    • Dispose of the waste through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][16] Do not dispose of it down the drain or in regular trash.

By adhering to these detailed protocols, you can confidently and safely work with 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione, ensuring both the integrity of your research and the safety of your laboratory environment.

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2013, June 28). 1,3-Isobenzofurandione: Human health tier II assessment. [Link]

  • Brenntag. (2018, May 14). Maleic Anhydride - SAFETY DATA SHEET. [Link]

  • PubChem. 1,3-Isobenzofurandione, reaction products with methylquinoline and quinoline. [Link]

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  • Florida State University. Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. [Link]

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  • Dival. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

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